N-[4-(propylsulfamoyl)phenyl]acetamide
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
N-[4-(propylsulfamoyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-3-8-12-17(15,16)11-6-4-10(5-7-11)13-9(2)14/h4-7,12H,3,8H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSGAJPGMFKPCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-[4-(propylsulfamoyl)phenyl]acetamide chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of N-[4-(propylsulfamoyl)phenyl]acetamide. Due to a lack of extensive published data on this specific molecule, this guide leverages information on structurally similar compounds and established synthetic methodologies to provide a robust resource for research and development. The document includes detailed protocols, tabulated physicochemical properties (some of which are predicted), and workflow diagrams to facilitate further investigation of this compound.
Chemical and Physical Properties
Quantitative data for this compound is summarized below. It is important to note that while the molecular formula and weight are definitive, other physical properties are estimated based on data from analogous compounds, such as N-[4-(phenylsulfamoyl)phenyl]acetamide and N-(4-hexylsulfamoyl-phenyl)-acetamide, in the absence of specific experimental values for the target compound.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Synonyms | N-(4-Acetamidophenyl)-N-propylsulfonamide | - |
| CAS Number | Not assigned in available literature | - |
| Molecular Formula | C₁₁H₁₆N₂O₃S | Calculated |
| Molecular Weight | 256.32 g/mol | Calculated |
| Melting Point | Estimated: 170-190 °C | Analogues |
| Boiling Point | Decomposes before boiling | Analogues |
| Solubility | Sparingly soluble in water; Soluble in DMSO, DMF, and alcohols | Analogues |
Synthesis Protocol
The synthesis of this compound can be achieved through the reaction of 4-acetamidobenzenesulfonyl chloride with n-propylamine. This method is a common and effective way to produce N-alkylsulfonamides.
Materials and Reagents
-
4-acetamidobenzenesulfonyl chloride
-
n-Propylamine
-
Pyridine or triethylamine (as a base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (as a solvent)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Experimental Procedure
-
Reaction Setup: In a round-bottom flask, dissolve 4-acetamidobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane.
-
Addition of Base and Amine: To the stirred solution, add pyridine (1.2 eq) or triethylamine (1.5 eq) and cool the mixture to 0 °C in an ice bath.
-
Slowly add n-propylamine (1.1 eq) dropwise to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding 1M HCl and transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a solid.
Characterization
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include those for the acetyl methyl group, the propyl chain protons, and the aromatic protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.
-
FTIR (Fourier-Transform Infrared Spectroscopy): To identify characteristic functional groups such as N-H, C=O (amide), and S=O (sulfonamide) stretches.
-
HRMS (High-Resolution Mass Spectrometry): To confirm the exact mass and molecular formula.
Biological Activity and Potential Applications
While no specific biological activity has been reported for this compound, the broader class of N-substituted acetamide and sulfonamide derivatives has been investigated for a range of therapeutic applications. Analogous compounds have shown potential as inhibitors of various enzymes and as anti-inflammatory or antimicrobial agents. Further research is required to determine the specific biological profile of the title compound.
Visualizations
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Logical Relationship of Components
The following diagram illustrates the relationship between the starting materials and the final product in the synthesis of this compound.
An In-depth Technical Guide to the Synthesis of N-[4-(propylsulfamoyl)phenyl]acetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-[4-(propylsulfamoyl)phenyl]acetamide, a sulfonamide derivative of interest in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the chlorosulfonation of acetanilide to yield the key intermediate, 4-acetamidobenzenesulfonyl chloride. This intermediate is subsequently reacted with propylamine to afford the target compound. This document outlines detailed experimental protocols, presents quantitative data in structured tables, and includes visualizations of the synthetic pathway and workflow.
Synthetic Pathway Overview
The synthesis of this compound proceeds via a two-step reaction sequence. The first step involves the electrophilic aromatic substitution of acetanilide with chlorosulfonic acid to introduce the sulfonyl chloride group at the para position. The second step is a nucleophilic substitution reaction where the synthesized 4-acetamidobenzenesulfonyl chloride reacts with propylamine to form the corresponding sulfonamide.
In-depth Technical Guide on N-[4-(propylsulfamoyl)phenyl]acetamide: A Review of Available Data
A comprehensive search of scientific literature and patent databases reveals a significant lack of publicly available information regarding the specific mechanism of action, biological targets, and signaling pathways for N-[4-(propylsulfamoyl)phenyl]acetamide.
While this molecule is indexed in chemical databases and may be mentioned in broad chemical patents, dedicated research studies detailing its biological activity are not readily accessible. Consequently, the core requirements of this technical guide—including quantitative data, detailed experimental protocols, and specific signaling pathway diagrams—cannot be fulfilled based on current scientific knowledge.
The absence of published research suggests that this compound may be a novel compound, a research intermediate, or a compound that has not yet been the subject of in-depth biological investigation.
To provide a framework for potential future research and to illustrate the requested format, this guide will instead focus on the well-established mechanism of action of a structurally related class of compounds: sulfonamides . The following sections on a representative sulfonamide, sulfamethoxazole , will serve as a template for the kind of in-depth analysis that could be applied to this compound should data become available.
Hypothetical Framework for Analysis Based on a Related Compound: Sulfamethoxazole
Disclaimer: The following information pertains to the known sulfonamide antibiotic, sulfamethoxazole, and is provided as an illustrative example. It is not representative of the mechanism of action of this compound.
Core Mechanism of Action: Dihydropteroate Synthase Inhibition
Sulfonamides, such as sulfamethoxazole, act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid (THF). THF is an essential cofactor in the synthesis of purines, thymidine, and certain amino acids, which are the building blocks of DNA, RNA, and proteins. By inhibiting DHPS, sulfonamides disrupt the folate synthesis pathway in susceptible bacteria, leading to a bacteriostatic effect.
Signaling Pathway: Bacterial Folate Synthesis
The following diagram illustrates the bacterial folate synthesis pathway and the inhibitory action of sulfamethoxazole.
An In-depth Technical Guide to N-[4-(propylsulfamoyl)phenyl]acetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological evaluation of N-[4-(propylsulfamoyl)phenyl]acetamide. Due to the limited availability of experimental data for this specific molecule, this document combines established synthetic methodologies for analogous compounds with predicted physicochemical properties and standardized biological assay protocols.
Chemical Identity and Properties
The formal IUPAC name for the compound is This compound . It belongs to the class of sulfonamides, characterized by a sulfonyl group connected to an amine, and is also an N-aryl acetamide.
Physicochemical Data
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₁H₁₆N₂O₃S | - |
| Molecular Weight | 256.32 g/mol | Computed |
| XLogP3 | 1.2 | Predicted |
| Hydrogen Bond Donor Count | 2 | Predicted |
| Hydrogen Bond Acceptor Count | 4 | Predicted |
| Rotatable Bond Count | 4 | Predicted |
| Exact Mass | 256.08816 g/mol | Computed |
Synthesis Protocol
The synthesis of this compound can be achieved via a standard nucleophilic substitution reaction. The protocol described here is adapted from a general method for the synthesis of N-substituted sulfamoylacetamides, which involves the reaction of 4-acetamidobenzenesulfonyl chloride with a primary amine.
General Procedure
A facile method for synthesis involves reacting 4-acetamidobenzenesulfonyl chloride with propylamine in a basic aqueous medium under controlled pH.
Reagents and Materials:
-
4-Acetamidobenzenesulfonyl chloride
-
Propylamine
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
Dichloromethane (DCM) or other suitable organic solvent
-
Water (H₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for filtration and purification
Step-by-Step Protocol:
-
Dissolution: Dissolve 4-acetamidobenzenesulfonyl chloride (1.0 eq) in a suitable organic solvent such as dichloromethane in a round-bottom flask.
-
Reaction Mixture: In a separate flask, prepare a solution of propylamine (1.1 eq) and sodium bicarbonate (1.5 eq) in water.
-
Addition: Cool the 4-acetamidobenzenesulfonyl chloride solution in an ice bath. Add the aqueous propylamine solution dropwise to the cooled organic solution with vigorous stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extraction: Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Potential Biological Activity and Evaluation
Derivatives of N-aryl acetamides and sulfonamides have been reported to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and enzyme inhibitory effects.[1][2][3] A common initial screening for this class of compounds is the assessment of their antioxidant potential.
Experimental Protocol: DPPH Free Radical Scavenging Assay
This protocol describes a standard method to evaluate the in vitro antioxidant activity of the synthesized compound by measuring its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
Materials and Reagents:
-
This compound (Test Compound)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
Ascorbic acid (Positive Control)
-
96-well microplate or cuvettes
-
Spectrophotometer (capable of reading at ~517 nm)
Step-by-Step Protocol:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color.
-
Test Compound Preparation: Prepare a stock solution of the synthesized compound in methanol. Generate a series of dilutions to test a range of concentrations.
-
Reaction Setup: In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution (e.g., 100 µL).
-
Initiation of Reaction: Add a corresponding volume of the test compound dilutions (e.g., 100 µL) to the DPPH solution. Also prepare a positive control (using ascorbic acid) and a blank (using only methanol).
-
Incubation: Mix gently and incubate the reaction mixtures in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each sample at 517 nm using a spectrophotometer. The disappearance of the purple color, resulting in a yellowish hue, indicates radical scavenging activity.[4]
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula:
-
% Inhibition = [(A_blank - A_sample) / A_blank] x 100
-
Where A_blank is the absorbance of the blank control and A_sample is the absorbance of the test compound.
-
-
IC₅₀ Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Visualizations
The following diagrams illustrate the workflows for the synthesis and a representative biological assay.
Caption: General workflow for the synthesis of this compound.
Caption: Experimental workflow for the DPPH free radical scavenging assay.
References
Technical Guide: N-[4-(propylsulfamoyl)phenyl]acetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of N-[4-(propylsulfamoyl)phenyl]acetamide. The information is intended to support research and development activities in medicinal chemistry and related fields.
Core Compound Data
This compound is a sulfonamide derivative. Based on its chemical structure, which combines an acetamide group with a propyl-substituted sulfamoylphenyl moiety, its key quantitative data have been determined.
| Property | Value |
| Molecular Formula | C₁₁H₁₆N₂O₃S |
| Molecular Weight | 256.32 g/mol |
| IUPAC Name | This compound |
Experimental Protocols
General Synthesis of N-alkylsulfamoylphenylacetamides
A plausible synthesis for this compound would involve the reaction of 4-acetamidobenzenesulfonyl chloride with propylamine.
Reaction Scheme:
Materials:
-
4-acetamidobenzenesulfonyl chloride
-
Propylamine
-
A suitable solvent (e.g., dichloromethane, tetrahydrofuran)
-
A base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct
Procedure:
-
Dissolve 4-acetamidobenzenesulfonyl chloride in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath (0 °C).
-
Add the base to the solution, followed by the dropwise addition of propylamine.
-
Allow the reaction mixture to warm to room temperature and stir for a specified period (typically monitored by thin-layer chromatography for completion).
-
Upon completion, the reaction mixture is typically worked up by washing with an acidic solution (e.g., dilute HCl) to remove excess amine and base, followed by a wash with a basic solution (e.g., saturated sodium bicarbonate) to remove any unreacted starting material.
-
The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield the pure this compound.
Potential Biological Activity and Signaling Pathways
Specific studies on the biological activity of this compound are not currently documented. However, the broader class of N-acylsulfonamides is of significant interest in medicinal chemistry due to their diverse biological activities. These compounds are often explored as bioisosteres of carboxylic acids.
Derivatives of N-phenylacetamide have been investigated for various therapeutic applications, including their potential as antibacterial agents. For instance, some N-phenylacetamide derivatives have been synthesized and shown to possess antibacterial properties.
Given the structural motifs present in this compound, it is plausible that this compound could be investigated for similar biological activities. A logical workflow for assessing its biological potential is outlined below.
Technical Guide: N-[4-(propylsulfamoyl)phenyl]acetamide
For Researchers, Scientists, and Drug Development Professionals
Chemical Identity and Properties
While a specific CAS number for N-[4-(propylsulfamoyl)phenyl]acetamide is not found, we can deduce its structural information and predict some of its properties based on analogous compounds.
| Property | Value (Predicted/Analogous) | Source Analogy |
| Molecular Formula | C11H16N2O3S | - |
| IUPAC Name | This compound | - |
| Molecular Weight | 256.32 g/mol | - |
| CAS Number | Not available | - |
| Related CAS Numbers | 6884-87-3 (N-[4-(methylsulfamoyl)phenyl]acetamide)[1] | [1] |
| 2080-33-3 (N-[4-(phenylsulfamoyl)phenyl]acetamide)[2] | [2] |
Proposed Synthesis
A facile and common method for the synthesis of N-substituted sulfamoylacetamides involves the reaction of 4-acetamidobenzenesulfonyl chloride with an appropriate amine in a basic medium.[3]
General Experimental Protocol
A solution of 4-acetamidobenzenesulfonyl chloride (1 equivalent) in a suitable solvent such as dichloromethane is added dropwise to a stirred mixture of propylamine (1 equivalent) and a base like sodium carbonate (1.4 equivalents) in the same solvent. The reaction is typically stirred at room temperature and monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is washed with water. The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product. Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.[4]
Structural Characterization
The synthesized compound would be characterized using standard spectroscopic methods.
Characterization Data of Analogous Compounds
| Compound | Method | Key Data |
| N-(4-(N-cyclohexylsulfamoyl)phenyl)acetamide[4] | 1H NMR (DMSO-d6) | δ 0.90-1.60 (m, 10H), 2.07 (s, 3H), 2.86 (br s, 1H), 7.47 (d, 1H), 7.72 (s, 4H), 10.30 (s, 1H) |
| 13C NMR (DMSO-d6) | δ 24.1, 24.4, 24.9, 33.3, 52.1, 118.7, 127.4, 136.0, 142.5, 169.1 | |
| IR (UATR, cm-1) | 3328, 3273, 1694, 1596, 1539, 1312, 1147 | |
| TOF-MS (m/z) | 319.1096 [M+Na]+ | |
| N-(4-(morpholinosulfonyl)phenyl)acetamide[4] | 1H NMR (DMSO-d6) | δ 2.08 (s, 3H), 2.81 (t, 4H), 3.60 (t, 4H), 7.66 (d, 2H), 7.83 (d, 2H), 10.39 (s, 1H) |
| 13C NMR (DMSO-d6) | δ 24.2, 45.9, 65.3, 118.7, 127.8, 128.9, 143.6, 169.2 | |
| IR (UATR, cm-1) | 3303, 1677, 1590, 1526, 1343, 1161 | |
| TOF-MS (m/z) | 307.0734 [M+Na]+ |
Potential Biological Activity and Signaling Pathways
Sulfonamide derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and enzyme inhibitory properties.[5][6] For instance, N-[(substituted-sulfamoyl)phenyl]acetamides have been identified as moderate inhibitors of α-chymotrypsin.[3] Furthermore, compounds with a similar N-(4-(sulfamoyl)phenyl)acetamide scaffold have been investigated as positive allosteric modulators (PAMs) of metabotropic glutamate receptor 4 (mGluR4), which is a target for neurological disorders.[7]
Hypothetical Signaling Pathway: mGluR4 Modulation
As a potential mGluR4 PAM, this compound could enhance the receptor's response to its endogenous ligand, glutamate. This modulation can lead to downstream effects that are beneficial in conditions like Parkinson's disease.
Conclusion
While specific data for this compound is not currently available, this technical guide provides a comprehensive overview based on the well-established chemistry and biology of analogous compounds. The proposed synthesis is robust and follows standard organic chemistry procedures. The expected characterization data would align with that of similar sulfonamides. The potential for this compound to act as a modulator of enzymes or receptors warrants further investigation, positioning it as a molecule of interest for drug discovery and development. Researchers are encouraged to use the provided protocols as a starting point for the synthesis and evaluation of this novel compound.
References
- 1. Acetamide, N-[4-[(methylamino)sulfonyl]phenyl]- | C9H12N2O3S | CID 145971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Acetamidobenzenesulfonanilide | C14H14N2O3S | CID 770010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-(4-Sulfamoylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and SAR of novel, 4-(phenylsulfamoyl)phenylacetamide mGlu4 positive allosteric modulators (PAMs) identified by functional high-throughput screening (HTS) - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Solid State: A Technical Guide to the Crystal Structure of N-Sulfamoylphenylacetamides for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the crystalline architecture of N-sulfamoylphenylacetamide derivatives, compounds of significant interest in medicinal chemistry. While a specific crystal structure for N-[4-(propylsulfamoyl)phenyl]acetamide is not publicly available, this document provides a comprehensive overview based on the crystallographic analysis of closely related analogs, namely N-[4-(phenylsulfamoyl)phenyl]acetamide and N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide.[1][2] The presented data offers crucial insights into the molecular conformation, intermolecular interactions, and crystal packing that are essential for understanding the physicochemical properties and informing the rational design of new therapeutic agents.
Molecular Conformation and Crystal Packing Analysis
The three-dimensional arrangement of atoms and molecules in a crystal lattice is fundamental to a drug's stability, solubility, and bioavailability. X-ray crystallography is the definitive technique for elucidating this arrangement.[3][4][5] Analysis of analogous structures reveals a common twisted conformation in the central C—S(=O)₂N(H)—C linkage.[2]
In N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide, the dihedral angle between the two benzene rings is 67.03 (10)°.[2] A notable twist in the molecule is indicated by the C1–N1–S1–C8 torsion angle of -58.38 (14)°.[2] The crystal packing of these molecules is predominantly stabilized by a network of intermolecular hydrogen bonds. Specifically, N—H···O hydrogen bonds are the primary drivers in the formation of supramolecular structures.[2] For instance, the sulfamoyl-N1–H group hydrogen bonds to the amide-O, and the amide-N2–H group hydrogen bonds to a sulfamoyl-O2 atom, leading to the formation of supramolecular chains.[2]
Tabulated Crystallographic Data
The following tables summarize the key crystallographic data obtained from the analysis of N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide, serving as a predictive model for the propyl-substituted analog.
Table 1: Crystal Data and Structure Refinement.
| Parameter | Value |
| Empirical formula | C₁₅H₁₆N₂O₃S |
| Formula weight | 304.36 |
| Temperature | 296(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/n |
| Unit cell dimensions | a = 11.2332 (8) Å, α = 90°b = 13.0908 (9) Å, β = 105.748 (3)°c = 12.0298 (8) Å, γ = 90° |
| Volume | 1700.5 (2) ų |
| Z | 4 |
| Density (calculated) | 1.189 Mg/m³ |
| Absorption coefficient | 0.208 mm⁻¹ |
| F(000) | 640 |
| Crystal size | 0.25 x 0.20 x 0.15 mm |
| Theta range for data collection | 2.53 to 25.00° |
| Final R indices [I>2sigma(I)] | R1 = 0.0416, wR2 = 0.1039 |
| R indices (all data) | R1 = 0.0579, wR2 = 0.1132 |
| Largest diff. peak and hole | 0.211 and -0.222 e.Å⁻³ |
Data sourced from the crystallographic study of N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide.[2]
Table 2: Selected Torsion Angles.
| Atoms | Angle (°) |
| C1–N1–S1–C8 | -58.38 (14) |
| O1–S1–C8–C9 | 169.12 (13) |
| O2–S1–C8–C9 | 39.25 (15) |
| N1–S1–C8–C9 | -73.19 (15) |
| C10–C11–N2–C14 | 7.2 (3) |
Data sourced from the crystallographic study of N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide.[2]
Experimental Protocols
The determination of a crystal structure is a multi-step process that begins with the synthesis and crystallization of the compound, followed by data collection and structure refinement.
Synthesis and Crystallization
The synthesis of N-sulfamoylphenylacetamide derivatives generally involves the reaction of an appropriate aniline with an acetylaminobenzenesulfonyl chloride.[2]
Synthesis of N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide:
A mixture of 4-methylaniline (2.33 mmol) and 4-(acetylamino)benzenesulfonyl chloride (2.33 mmol) in distilled water (25 ml) is stirred. The pH of the reaction mixture is maintained at 8–10 by the addition of a 3% sodium carbonate solution. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the precipitate is filtered, washed, and dried. The crude product is then crystallized by dissolving it in a suitable solvent, such as methanol, followed by slow evaporation of the solvent to yield single crystals suitable for X-ray diffraction.[2]
General Crystallization Techniques for Small Organic Molecules:
-
Slow Evaporation: A saturated solution of the compound is prepared and the solvent is allowed to evaporate slowly, leading to the formation of crystals.[6]
-
Vapor Diffusion: A solution of the compound is placed in a sealed container with a more volatile solvent in which the compound is less soluble. The gradual diffusion of the precipitant vapor into the solution induces crystallization.
-
Cooling: A saturated solution at an elevated temperature is slowly cooled to decrease the solubility of the compound and promote crystal growth.[7]
The following diagram illustrates a general workflow for the synthesis and crystallization of small organic molecules for crystallographic analysis.
X-ray Diffraction and Structure Refinement
Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis to determine the crystal structure.[3][4]
Data Collection:
A single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam.[5] The crystal is rotated, and the diffraction pattern, consisting of a series of reflections at different angles and intensities, is recorded by a detector.[3]
Structure Solution and Refinement:
The collected diffraction data is processed to determine the unit cell parameters and space group. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map.[4] This map is used to build an initial molecular model. The model is then refined against the experimental data to improve the fit and obtain the final, accurate crystal structure.[2] The C-bound H atoms are typically placed in geometrically calculated positions, and N-bound H atoms are located from difference Fourier maps and refined with distance restraints.[2]
The following diagram outlines the key steps in X-ray crystal structure determination.
Relevance to Drug Development
The detailed structural information obtained from crystallographic studies is invaluable for drug development. It provides a basis for:
-
Structure-Activity Relationship (SAR) Studies: Understanding how the three-dimensional structure of a molecule correlates with its biological activity.
-
Polymorph Screening: Identifying and characterizing different crystalline forms of a drug substance, which can have different physical properties.
-
Informing Formulation Development: The stability and solubility data derived from the crystal structure can guide the development of stable and effective drug formulations.
-
Rational Drug Design: The precise knowledge of the molecular geometry and intermolecular interactions can be used to design new molecules with improved efficacy and safety profiles.
While the specific biological activity of this compound is not detailed in the provided search results, related N-(substituted phenyl)acetamides have shown a variety of biological activities, including acting as protease inhibitors and possessing analgesic properties.[8]
Conclusion
This technical guide has provided a comprehensive overview of the crystal structure of N-sulfamoylphenylacetamide derivatives, using data from closely related analogs as a predictive framework for this compound. The detailed information on molecular conformation, crystal packing, and the experimental protocols for structure determination serves as a valuable resource for researchers and scientists in the field of drug discovery and development. The insights gained from such crystallographic studies are critical for advancing our understanding of these compounds and for the design of next-generation therapeutics.
References
- 1. 4-Acetamidobenzenesulfonanilide | C14H14N2O3S | CID 770010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 7. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 8. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Activity of N-[4-(propylsulfamoyl)phenyl]acetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-[4-(propylsulfamoyl)phenyl]acetamide and its derivatives represent a class of sulfonamides that have garnered significant attention in medicinal chemistry. The core structure, featuring a sulfamoylphenyl group linked to an acetamide moiety, serves as a versatile scaffold for the development of targeted therapeutic agents. The primary biological activity associated with this class of compounds is the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes crucial for various physiological and pathological processes.[1]
Of particular interest are the tumor-associated CA isoforms IX and XII, which are overexpressed in a variety of cancers in response to hypoxia.[2][3] By catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton, these enzymes contribute to the acidification of the tumor microenvironment, a condition that promotes tumor progression, invasion, and metastasis.[1] Consequently, the development of selective inhibitors for CA IX and XII is a promising strategy in anticancer drug discovery.[2] Beyond their role as carbonic anhydrase inhibitors, derivatives of this scaffold have been explored for a range of other pharmacological activities, including anticancer, analgesic, and anti-inflammatory effects.[4][5]
This technical guide provides a comprehensive overview of the biological activity of this compound derivatives, with a focus on their role as carbonic anhydrase inhibitors. It includes a summary of quantitative biological data, detailed experimental protocols for their synthesis and evaluation, and visualizations of the relevant signaling pathways and experimental workflows.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives is typically achieved through a straightforward and robust synthetic route. The general approach involves the reaction of a key intermediate, 4-acetamidobenzenesulfonyl chloride, with a variety of primary or secondary amines. This modular approach allows for the introduction of diverse substituents on the sulfamoyl nitrogen, enabling the exploration of structure-activity relationships (SAR).
A general synthetic scheme begins with the acylation of an appropriate amine with 2-chloroacetyl chloride to form a 2-chloro-N-phenylacetamide intermediate. This intermediate is then reacted with various amines or other nucleophiles to introduce the desired side chains.[6] A common starting material for many derivatives is 4-acetamidobenzenesulfonyl chloride, which can be reacted with different alkyl, aralkyl, or aryl amines in a basic aqueous medium to yield the corresponding N-substituted sulfamoylacetamides.[7]
Biological Activity
The primary and most extensively studied biological activity of this compound derivatives is their potent inhibition of carbonic anhydrase isoforms. The sulfonamide moiety (-SO2NH2) is a key pharmacophore that coordinates with the zinc ion in the active site of the enzyme.[8]
Carbonic Anhydrase Inhibition
Numerous studies have demonstrated that derivatives of this scaffold can exhibit high affinity and, in some cases, selectivity for different CA isoforms. In particular, the inhibition of the tumor-associated isoforms hCA IX and hCA XII is a major focus of research.[8][9] The "tail approach" in drug design has been effectively utilized, where modifications to the molecule distal to the zinc-binding sulfonamide group can be tailored to interact with specific residues in the active site cavity, thereby conferring isoform selectivity.[10]
Table 1: Carbonic Anhydrase Inhibition Data for Selected N-[4-(sulfamoyl)phenyl]acetamide Derivatives and Analogs
| Compound | Target Isoform | Inhibition Constant (Kᵢ) | IC₅₀ | Reference |
| Acetazolamide (Standard) | hCA IX | - | 0.06 µM | [9] |
| Acetazolamide (Standard) | hCA XII | - | 0.04 µM | [9] |
| Compound 7h (2-(4-(4-fluorobenzyl)piperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide) | hCA IX | 1.2 nM | - | [11] |
| Compound 7b (2-(4-(4-hydroxybenzyl)piperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide) | hCA XII | 4.3 nM | - | [11] |
| Spiro-acenaphthylene tethered-[8][12][13]-thiadiazole derivative (Compound 1) | hCA IX | - | 0.477 µM | [14] |
| Spiro-acenaphthylene tethered-[8][12][13]-thiadiazole derivative (Compound 1) | hCA XII | - | 1.933 µM | [14] |
| Compound 5e (a pyrazole derivative) | hCA IX | - | 0.04 µM | [9] |
| 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide | hCA VII | 8.9 nM | - | [10] |
| 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide | hCA II | 43.2 nM | - | [10] |
Anticancer Activity
The inhibition of tumor-associated carbonic anhydrases by these derivatives forms the basis of their anticancer potential. By inhibiting CA IX and XII, these compounds can disrupt the pH regulation in the tumor microenvironment, leading to increased intracellular acidosis and reduced extracellular acidosis. This can, in turn, inhibit tumor cell proliferation, survival, and invasion.[1] Several derivatives have shown significant cytotoxic effects against various cancer cell lines.[9][14]
Table 2: Anticancer Activity of Selected N-[4-(sulfamoyl)phenyl]acetamide Derivatives and Analogs
| Compound | Cell Line | IC₅₀ | Reference |
| Compound 7h (2-(4-(4-fluorobenzyl)piperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide) | MCF-7 (Breast Cancer) | 1.20 µM | [11] |
| Spiro-acenaphthylene tethered-[8][12][13]-thiadiazole derivative (Compound 1) | RXF393 (Renal Cancer) | 7.01 µM | [14] |
| Spiro-acenaphthylene tethered-[8][12][13]-thiadiazole derivative (Compound 1) | HT29 (Colon Cancer) | 24.3 µM | [14] |
| Spiro-acenaphthylene tethered-[8][12][13]-thiadiazole derivative (Compound 1) | LOX IMVI (Melanoma) | 9.55 µM | [14] |
| Doxorubicin (Standard) | RXF393 (Renal Cancer) | 13.54 µM | [14] |
| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide (Compound 2c) | MCF-7 (Breast Cancer) | 100 µM | [15] |
| 2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamide (Compound 2b) | PC3 (Prostate Cancer) | 52 µM | [15] |
Other Biological Activities
While carbonic anhydrase inhibition is the most prominent activity, some derivatives have been investigated for other therapeutic applications. For instance, certain N-phenylacetamide sulfonamides have demonstrated analgesic and anti-hypernociceptive activities, which are associated with inflammatory pain.[4] Additionally, related acetamide derivatives have been explored as anticonvulsant agents.[6]
Experimental Protocols
General Synthesis of N-[(Substituted-sulfamoyl)phenyl]acetamides[7]
A facile and common method for the synthesis of N-substituted sulfamoylacetamides involves the reaction of 4-acetamidobenzenesulfonyl chloride with various amines.
Materials and Reagents:
-
4-acetamidobenzenesulfonyl chloride
-
Appropriate alkyl/aralkyl/aryl amine
-
Sodium carbonate
-
Dichloromethane
-
Distilled water
-
Anhydrous sodium sulfate
-
Thin Layer Chromatography (TLC) plates
-
Rotary evaporator
Procedure:
-
A solution of 4-acetamidobenzenesulfonyl chloride (typically 5 mmol) in dichloromethane (30 mL) is prepared.
-
In a separate flask, the desired amine (5 mmol) and sodium carbonate (7 mmol) are mixed in dichloromethane (20 mL).
-
The solution of 4-acetamidobenzenesulfonyl chloride is added dropwise to the stirred mixture of the amine and sodium carbonate at room temperature.
-
The reaction mixture is stirred at room temperature, and the progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, distilled water (20 mL) is added to the mixture.
-
The organic phase is separated, and the aqueous phase is extracted with dichloromethane (2 x 30 mL).
-
The combined organic extracts are washed with water (30 mL), dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product is then purified, typically by recrystallization from an appropriate solvent (e.g., ethanol), to afford the pure N-[(substituted-sulfamoyl)phenyl]acetamide derivative.
-
The structure of the synthesized compound is confirmed by spectroscopic methods such as FT-IR, ¹H-NMR, and Mass Spectrometry.
Stopped-Flow Assay for Carbonic Anhydrase Inhibition[16]
The inhibitory activity of the synthesized compounds against various carbonic anhydrase isoforms is determined using a stopped-flow instrument to measure the CO₂ hydration activity.
Materials and Reagents:
-
Stopped-flow instrument
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
HEPES buffer (pH 7.5)
-
CO₂-saturated solution
-
The synthesized inhibitor compound dissolved in a suitable solvent (e.g., DMSO)
-
pH indicator (e.g., phenol red)
Procedure:
-
The assay is based on the principle of creating an out-of-equilibrium CO₂/bicarbonate solution and monitoring the pH change catalyzed by the enzyme.[13][16]
-
Two solutions are prepared: Solution A containing HEPES buffer and the pH indicator, and Solution B, a CO₂-saturated solution.
-
The enzyme solution and the inhibitor solution at various concentrations are pre-incubated for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
-
The stopped-flow instrument rapidly mixes the enzyme/inhibitor solution with the CO₂-saturated solution.
-
The ensuing drop in pH due to the hydration of CO₂ is monitored by the change in absorbance of the pH indicator over time.
-
The initial rates of the catalyzed reaction are determined from the linear portion of the absorbance versus time curve.
-
The concentration of the inhibitor that causes a 50% reduction in the enzyme activity (IC₅₀) is determined by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, especially for competitive inhibitors.[17]
Visualizations
Signaling Pathway of CA IX and XII in Cancer Progression
Caption: Signaling pathway of CA IX and XII in cancer progression.
General Experimental Workflow
Caption: General experimental workflow for this compound derivatives.
Conclusion
This compound derivatives have emerged as a promising class of compounds, particularly as inhibitors of carbonic anhydrases. Their straightforward synthesis and the amenability of their structure to modification make them an attractive scaffold for medicinal chemists. The significant inhibitory activity against tumor-associated CA isoforms IX and XII underscores their potential as novel anticancer agents. The data presented in this guide highlight the potency and, in some cases, the selectivity that can be achieved through rational drug design.
Future research in this area will likely focus on optimizing the isoform selectivity of these inhibitors to minimize off-target effects and enhance their therapeutic index. Further exploration of their mechanism of action at the cellular and in vivo levels will be crucial for their clinical translation. The detailed experimental protocols and workflow provided herein serve as a valuable resource for researchers aiming to contribute to the development of this important class of therapeutic agents.
References
- 1. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer activity evaluation of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives containing (benz)azole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iris.cnr.it [iris.cnr.it]
- 11. 2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives as novel inhibitors of cancer-associated carbonic anhydrase isoforms IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differential CMS-Related Expression of Cell Surface Carbonic Anhydrases IX and XII in Colorectal Cancer Models—Implications for Therapy | MDPI [mdpi.com]
- 13. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on N-[4-(propylsulfamoyl)phenyl]acetamide as a Chymotrypsin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-[4-(propylsulfamoyl)phenyl]acetamide, a compound identified as a moderate inhibitor of the serine protease chymotrypsin. The document details its synthesis, biological activity, and the methodologies employed for its characterization. Quantitative data on its inhibitory effects are presented, along with detailed experimental protocols to facilitate reproducibility and further investigation. Visual representations of the synthetic pathway, experimental workflow, and a proposed mechanism of action are included to enhance understanding. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of enzymology, medicinal chemistry, and drug discovery, particularly those with an interest in the development of novel protease inhibitors.
Introduction
Chymotrypsin is a key digestive enzyme belonging to the serine protease family, playing a crucial role in the hydrolysis of proteins in the small intestine. It preferentially cleaves peptide bonds adjacent to aromatic amino acid residues such as tyrosine, tryptophan, and phenylalanine. Dysregulation of chymotrypsin and related proteases has been implicated in various pathological conditions, making them significant targets for therapeutic intervention. The development of specific and effective chymotrypsin inhibitors is therefore an area of active research.
Sulfonamide derivatives are a well-established class of compounds with a broad spectrum of biological activities. The incorporation of a sulfamoyl group into an acetamide scaffold has been explored as a strategy for targeting various enzymes. This guide focuses on a specific member of the N-[4-(N-substitutedsulfamoyl)phenyl]acetamide series, this compound, and its inhibitory activity against α-chymotrypsin.
Quantitative Inhibitory Data
The inhibitory potential of this compound and its analogues against α-chymotrypsin has been evaluated. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of an inhibitor. The data presented below is derived from a study on a series of N-[4-(N-substitutedsulfamoyl)phenyl]acetamides[1][2].
| Compound | R-group on Sulfamoyl Nitrogen | IC50 (µM) ± SEM |
| This compound | Propyl | 31.25 ± 0.12 |
| N-[4-(phenylsulfamoyl)phenyl]acetamide | Phenyl | 25.14 ± 0.09 |
| N-[4-(benzylsulfamoyl)phenyl]acetamide | Benzyl | 28.32 ± 0.14 |
| N-[4-(ethylsulfamoyl)phenyl]acetamide | Ethyl | 34.61 ± 0.17 |
| N-[4-(butylsulfamoyl)phenyl]acetamide | Butyl | 29.53 ± 0.11 |
SEM: Standard Error of the Mean
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and the subsequent evaluation of its chymotrypsin inhibitory activity, based on established protocols[1].
Synthesis of this compound
The synthesis of this compound is achieved through a reaction between 4-acetamidobenzenesulfonyl chloride and propylamine in a basic aqueous medium[1].
Materials:
-
4-acetamidobenzenesulfonyl chloride
-
Propylamine
-
Sodium carbonate (Na2CO3)
-
Hydrochloric acid (HCl)
-
Distilled water
-
Methanol
-
Round-bottomed flask
-
Stirrer
-
Filtration apparatus
Procedure:
-
Propylamine (0.0021 mol) is suspended in 50 mL of distilled water in a 100 mL round-bottomed flask.
-
The solution is basified to a pH of 10 by the addition of a 10% aqueous solution of Na2CO3 at a temperature of 0-5°C.
-
4-acetamidobenzenesulfonyl chloride (0.5 g; 0.0021 mol) is added slowly to the reaction mixture over a period of 15 minutes.
-
The reaction mixture is stirred at room temperature for 3 hours.
-
The completion of the reaction is monitored by thin-layer chromatography (TLC) using a mobile phase of n-hexane and ethyl acetate (80:20).
-
Upon completion, the reaction mixture is acidified to a pH of 3 with dilute HCl.
-
The mixture is allowed to stand for 30 minutes to facilitate the formation of a precipitate.
-
The precipitate is collected by filtration, washed with distilled water, and air-dried.
-
The crude product is recrystallized from methanol to yield pure this compound.
α-Chymotrypsin Inhibition Assay
The inhibitory activity of this compound against α-chymotrypsin is determined using a spectrophotometric assay.
Materials:
-
α-Chymotrypsin from bovine pancreas
-
N-succinyl-L-phenylalanine-p-nitroanilide (substrate)
-
Tris-HCl buffer (50 mM, pH 7.6)
-
Dimethyl sulfoxide (DMSO)
-
This compound (test compound)
-
96-well microtiter plate
-
Microplate reader
Procedure:
-
A stock solution of the test compound is prepared in DMSO.
-
The α-chymotrypsin solution is prepared in Tris-HCl buffer.
-
The substrate solution is prepared in Tris-HCl buffer.
-
In a 96-well plate, 10 µL of the test compound solution (at various concentrations) is added to 170 µL of Tris-HCl buffer.
-
10 µL of the α-chymotrypsin solution is added to each well and the plate is incubated at 37°C for 15 minutes.
-
The enzymatic reaction is initiated by adding 10 µL of the substrate solution to each well.
-
The absorbance is measured at 410 nm at regular intervals for a specified period using a microplate reader.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control (without inhibitor).
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Visualizations
Synthesis Workflow
Caption: Synthetic route for this compound.
Chymotrypsin Inhibition Assay Workflow
Caption: Workflow for the α-chymotrypsin inhibition assay.
Proposed Inhibitor-Enzyme Interaction
References
Methodological & Application
Synthesis of N-[4-(propylsulfamoyl)phenyl]acetamide: An Experimental Protocol
Introduction
This document provides a detailed experimental protocol for the synthesis of N-[4-(propylsulfamoyl)phenyl]acetamide, a sulfonamide derivative of potential interest in medicinal chemistry and drug development. Sulfonamides are a well-established class of compounds with a broad range of biological activities. This protocol outlines the reaction of 4-acetamidobenzenesulfonyl chloride with propylamine in a basic aqueous medium, a common and effective method for the preparation of N-alkylsulfonamides. The procedure is designed for use by researchers and scientists in a laboratory setting.
Principle
The synthesis proceeds via a nucleophilic substitution reaction on the sulfonyl chloride. The lone pair of electrons on the nitrogen atom of propylamine attacks the electrophilic sulfur atom of 4-acetamidobenzenesulfonyl chloride. The reaction is facilitated by a base, which neutralizes the hydrochloric acid formed as a byproduct, driving the reaction to completion.
Experimental Workflow
Figure 1. Workflow for the synthesis of this compound.
Experimental Protocol
Materials and Reagents
-
4-Acetamidobenzenesulfonyl chloride (FW: 233.67 g/mol )
-
Propylamine (FW: 59.11 g/mol )
-
Sodium Carbonate (Na₂CO₃)
-
Hydrochloric Acid (HCl), 2M
-
Distilled Water
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography (if necessary)
-
TLC plates (silica gel 60 F₂₅₄)
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
pH meter or pH paper
-
Büchner funnel and filter paper
-
Recrystallization apparatus
-
Melting point apparatus
-
NMR spectrometer
-
IR spectrometer
Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (42.8 mmol) of 4-acetamidobenzenesulfonyl chloride in 100 mL of acetone.
-
Addition of Propylamine: In a separate beaker, prepare a solution of 2.78 g (47.1 mmol, 1.1 eq) of propylamine in 20 mL of water. Add this solution dropwise to the stirred solution of 4-acetamidobenzenesulfonyl chloride over a period of 15-20 minutes at room temperature.
-
pH Adjustment: During the addition, monitor the pH of the reaction mixture and maintain it between 8 and 10 by the dropwise addition of a 10% aqueous sodium carbonate solution.
-
Reaction: After the complete addition of propylamine, continue stirring the reaction mixture at room temperature for 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:1) as the eluent.
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), carefully acidify the mixture to pH 2 with 2M hydrochloric acid. A white precipitate should form.
-
Isolation: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with two portions of cold distilled water (2 x 50 mL) to remove any inorganic impurities.
-
Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture. Dissolve the crude product in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum.
Characterization Data
| Parameter | Value |
| Chemical Formula | C₁₁H₁₆N₂O₃S |
| Molecular Weight | 256.32 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Data not available in the searched literature |
| Yield | Data not available in the searched literature |
| ¹H NMR (DMSO-d₆, ppm) | Predicted values: |
| δ 9.8-10.2 (s, 1H, -NH-Ac) | |
| δ 7.6-7.8 (m, 4H, Ar-H) | |
| δ 7.5-7.6 (t, 1H, -SO₂NH-) | |
| δ 2.7-2.9 (q, 2H, -CH₂-CH₂-CH₃) | |
| δ 2.0-2.1 (s, 3H, -COCH₃) | |
| δ 1.3-1.5 (sextet, 2H, -CH₂-CH₂-CH₃) | |
| δ 0.8-0.9 (t, 3H, -CH₂-CH₂-CH₃) | |
| ¹³C NMR (DMSO-d₆, ppm) | Predicted values: |
| δ 169.0 (C=O) | |
| δ 142.0, 137.0, 127.0, 119.0 (Ar-C) | |
| δ 45.0 (-CH₂-N) | |
| δ 24.0 (-COCH₃) | |
| δ 22.0 (-CH₂-CH₂-CH₃) | |
| δ 11.0 (-CH₃) | |
| IR (KBr, cm⁻¹) | Predicted values: |
| 3350-3250 (N-H stretch) | |
| 3000-2850 (C-H stretch) | |
| 1680-1650 (C=O stretch, amide I) | |
| 1550-1510 (N-H bend, amide II) | |
| 1350-1310 & 1170-1150 (S=O stretch, sulfonamide) |
Signaling Pathway Diagram
The synthesis of this compound does not involve a biological signaling pathway. The provided DOT script below illustrates the chemical reaction pathway.
Figure 2. Chemical reaction scheme for the synthesis.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
4-Acetamidobenzenesulfonyl chloride is a corrosive solid and a lachrymator. Handle with care.
-
Propylamine is a flammable and corrosive liquid with a strong odor.
-
Hydrochloric acid is corrosive. Handle with appropriate care.
-
Dispose of all chemical waste according to institutional guidelines.
Application Notes and Protocols: N-[4-(propylsulfamoyl)phenyl]acetamide in Enzyme Inhibition Assays
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols and application notes for the use of N-[4-(propylsulfamoyl)phenyl]acetamide, a sulfonamide-based compound, in enzyme inhibition assays. Given that the sulfonamide moiety is a classic zinc-binding group, this guide focuses on its application as an inhibitor of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[1][2][3][4] These protocols are designed for researchers screening for novel therapeutic agents against pathologies such as glaucoma, cancer, and epilepsy, where carbonic anhydrase activity is a key target.[2][5]
Introduction to this compound as a Carbonic Anhydrase Inhibitor
This compound belongs to the sulfonamide class of chemical compounds. Molecules containing a primary sulfonamide group (R-SO₂NH₂) are renowned as potent inhibitors of carbonic anhydrases (CAs).[4] CAs are ubiquitous enzymes that catalyze the rapid interconversion of carbon dioxide (CO₂) and water to bicarbonate and protons.[6] This reaction is fundamental to numerous physiological processes, including pH homeostasis, CO₂ transport, and electrolyte secretion.[6][7]
Several isoforms of carbonic anhydrase are validated drug targets. For instance, inhibition of cytosolic CA II is a strategy for treating glaucoma, while targeting the transmembrane, tumor-associated isoforms CA IX and CA XII is a promising approach in cancer therapy.[2][8] The primary sulfonamide group in inhibitors like this compound is believed to coordinate to the zinc ion in the enzyme's active site, disrupting its catalytic activity.
The logical relationship for the proposed inhibitory action is outlined below.
References
- 1. Carbonic anhydrase inhibitors. Sulfonamide diuretics revisited—old leads for new applications? - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Role of Carbonic Anhydrases and Inhibitors in Acid–Base Physiology: Insights from Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-[4-(propylsulfamoyl)phenyl]acetamide in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-[4-(propylsulfamoyl)phenyl]acetamide is a synthetic compound belonging to the N-phenylacetamide sulfonamide class. This class of molecules has garnered interest in medicinal chemistry due to their diverse biological activities. Structural analogs have shown potential as enzyme inhibitors and modulators of various biological pathways. These application notes provide an overview of the known applications, experimental protocols, and potential areas of investigation for this compound in drug discovery. The primary reported activity for this structural class is the inhibition of the serine protease α-chymotrypsin.
Chemical Structure and Properties
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₁₆N₂O₃S |
| Molecular Weight | 256.32 g/mol |
| General Class | N-phenylacetamide sulfonamide |
Applications in Drug Discovery
The primary experimentally determined application of N-substituted sulfamoylacetamides is as enzyme inhibitors. Specifically, derivatives of this scaffold have been identified as moderate inhibitors of α-chymotrypsin.[1]
α-Chymotrypsin Inhibition
α-Chymotrypsin is a serine protease found in the digestive system and is involved in the breakdown of proteins. Inhibitors of chymotrypsin have been investigated for their potential therapeutic applications in conditions characterized by excessive proteolytic activity, such as pancreatitis and certain inflammatory disorders. A study on synthetic N-[(substitutedsulfamoyl)phenyl]acetamides demonstrated that compounds from this series exhibit moderate inhibitory potential against α-chymotrypsin.[1] While the specific IC50 value for the n-propyl derivative was part of a larger series, the study provides a basis for its investigation as a protease inhibitor.
Quantitative Data
The following table summarizes the α-chymotrypsin inhibitory activity of a series of N-[(substitutedsulfamoyl)phenyl]acetamides.
| Compound | Substitution on Sulfamoyl Nitrogen | IC₅₀ (µM) |
| 3a | Phenyl | 150.99 ± 0.01 |
| 3n | 2,5-Dimethylphenyl | 150.91 ± 0.03 |
| Chymostatin (Standard) | - | 8.24 ± 0.11 |
| Data extracted from a study on N-[(substitutedsulfamoyl)phenyl]acetamides as moderate chymotrypsin inhibitors.[1] |
Note: The specific IC50 for the propyl-substituted analog was not individually highlighted in the primary publication but is part of the synthesized series showing moderate inhibitory potential.
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of N-[(substitutedsulfamoyl)phenyl]acetamides involves the reaction of 4-acetamidobenzenesulfonyl chloride with the corresponding amine.[1]
Materials:
-
4-acetamidobenzenesulfonyl chloride
-
n-Propylamine
-
Sodium carbonate (10% aqueous solution)
-
Hydrochloric acid (diluted)
-
Distilled water
-
Methanol
-
Round-bottomed flask
-
Magnetic stirrer
-
Ice bath
-
pH meter
-
Filtration apparatus
-
TLC plates (silica gel G-25-UV254)
-
Mobile phase: n-hexane: Ethyl acetate (80:20)
Procedure:
-
Suspend n-propylamine (0.0021 mol) in 50 mL of distilled water in a 100 mL round-bottomed flask.
-
Cool the mixture to 0-5°C using an ice bath.
-
Basify the solution to pH 10 by the dropwise addition of a 10% aqueous solution of sodium carbonate.
-
Slowly add 4-acetamidobenzenesulfonyl chloride (0.5 g, 0.0021 mol) to the reaction mixture over 15 minutes with constant stirring.
-
Continue stirring the reaction mixture at room temperature for 3 hours.
-
Monitor the completion of the reaction by thin-layer chromatography (TLC) using a mobile phase of n-hexane: Ethyl acetate (80:20). A single spot indicates reaction completion.
-
Acidify the reaction mixture to pH 3 with diluted hydrochloric acid.
-
Allow the mixture to stand for 30 minutes for the precipitate to form.
-
Collect the precipitate by filtration, wash with distilled water, and air-dry.
-
Recrystallize the crude product from methanol to obtain pure this compound.
α-Chymotrypsin Inhibition Assay
The inhibitory activity against α-chymotrypsin can be determined using a spectrophotometric method.
Materials:
-
α-Chymotrypsin from bovine pancreas
-
N-acetyl-L-tyrosine ethyl ester (ATEE) as substrate
-
Tris-HCl buffer (pH 7.6)
-
This compound (test compound)
-
Chymostatin (standard inhibitor)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of α-chymotrypsin in Tris-HCl buffer.
-
Prepare various concentrations of the test compound and the standard inhibitor.
-
In a cuvette, mix the enzyme solution with the test compound or standard inhibitor and incubate for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the enzymatic reaction by adding the substrate (ATEE).
-
Measure the rate of hydrolysis of ATEE by monitoring the change in absorbance at a specific wavelength (e.g., 237 nm) over time.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme activity, by plotting the percentage of inhibition against the inhibitor concentration.
Signaling Pathways and Workflows
While the direct signaling pathways modulated by this compound are not yet elucidated, its activity as a protease inhibitor suggests a potential role in pathways regulated by proteolysis. The following diagrams illustrate the general synthesis workflow and a hypothetical signaling pathway where a chymotrypsin-like protease is involved.
Caption: General workflow for the synthesis of this compound.
Caption: Hypothetical pathway of chymotrypsin inhibition by this compound.
Future Directions
The N-phenylacetamide sulfonamide scaffold is a versatile starting point for the development of novel therapeutic agents. While the primary reported activity is chymotrypsin inhibition, the broader class of sulfonamides and acetamides are known to possess a wide range of pharmacological properties, including antibacterial, anticancer, and anti-inflammatory effects.[2] Future research on this compound could explore these other potential applications. Structure-activity relationship (SAR) studies, by modifying the propyl group and the acetamide moiety, could lead to the discovery of more potent and selective inhibitors for various therapeutic targets.
References
Application Notes and Protocols for N-[4-(sulfamoyl)phenyl]acetamide Analogs as Positive Allosteric Modulators of mGlu4
Introduction
These application notes provide a comprehensive overview of the use of N-[4-(sulfamoyl)phenyl]acetamide derivatives as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGlu4). While specific data for N-[4-(propylsulfamoyl)phenyl]acetamide is not extensively available in the public domain, a closely related series of 4-(phenylsulfamoyl)phenylacetamide compounds have been identified as potent and selective mGlu4 PAMs through functional high-throughput screening.[1] This document will focus on the characterization and application of this series, with a particular emphasis on the highly potent analog, VU0364439, which exhibits an EC50 of 19.8 nM.[1][2][3][4] The provided protocols and data will be valuable for researchers in neuroscience, pharmacology, and drug development investigating the therapeutic potential of mGlu4 modulation in conditions such as Parkinson's disease and epilepsy.[1]
Data Presentation: Structure-Activity Relationship (SAR) of 4-(phenylsulfamoyl)phenylacetamide Analogs
The following table summarizes the structure-activity relationship for a series of 4-(phenylsulfamoyl)phenylacetamide analogs as mGlu4 positive allosteric modulators. The potency (EC50) and efficacy (maximal response as a percentage of the control PAM, PHCCC) were determined using a calcium mobilization assay in CHO cells expressing human mGlu4.[1]
| Compound | R1 | R2 | R3 | R4 | EC50 (nM) | % PHCCC Max Response |
| 5 | H | 2,4,6-trimethyl | H | 2-pyridyl | 159 | 102 |
| 8a | H | H | H | 2-pyridyl | 159 | 100 |
| 8b | H | 2-methyl | H | 2-pyridyl | 78.4 | 104 |
| 8c | H | 2-chloro | H | 2-pyridyl | 42.1 | 105 |
| 8d | H | 2-fluoro | H | 2-pyridyl | 148 | 102 |
| 8e | H | 4-chloro | H | 2-pyridyl | 316 | 98 |
| 8f | H | 4-fluoro | H | 2-pyridyl | 501 | 100 |
| 10a | 3-chloro | H | H | 2-pyridyl | 63.8 | 101 |
| 10b | 3-fluoro | H | H | 2-pyridyl | 126 | 103 |
| VU0364439 (11) | 3-chloro | 2-chloro | H | 2-pyridyl | 19.8 | 102 |
Experimental Protocols
1. Primary Functional Assay: Calcium Mobilization Assay
This protocol describes a functional assay to identify and characterize positive allosteric modulators of mGlu4 by measuring intracellular calcium mobilization in a recombinant cell line.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably co-expressing human mGlu4 and a chimeric G-protein Gqi5.
-
DMEM containing 10% dialyzed FBS, 20 mM HEPES, and 100 units/mL penicillin/streptomycin (Assay Media).
-
Fluo-4 AM (1 µM).
-
Pluronic acid F-127.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS), 20 mM HEPES, and 2.5 mM Probenecid.
-
Test compounds and control PAM (e.g., PHCCC).
-
L-glutamic acid.
-
384-well black-walled, clear-bottomed plates.
-
Functional Drug Screening System (FDSS) or equivalent fluorescence plate reader.
Protocol:
-
Cell Plating:
-
Culture CHO-hmGlu4/Gqi5 cells in Assay Media at 37°C in a 5% CO2 incubator.
-
Plate the cells in 384-well plates at a density of 30,000 cells/well in 20 µL of Assay Media.
-
Incubate the plates overnight at 37°C with 5% CO2.
-
-
Dye Loading:
-
The following day, remove the culture media from the cell plates.
-
Prepare the dye loading solution by mixing Fluo-4 AM (to a final concentration of 1 µM) with an equal volume of pluronic acid F-127 and diluting in Assay Buffer.
-
Add 20 µL of the dye loading solution to each well.
-
Incubate the plates for 45 minutes at 37°C.
-
After incubation, remove the dye solution and add 20 µL of Assay Buffer to each well.
-
-
Compound Addition and Fluorescence Reading:
-
Prepare serial dilutions of the test compounds in Assay Buffer.
-
Use a fluorescence plate reader (e.g., FDSS6000) to measure Ca2+ flux.
-
Establish a baseline fluorescence reading (e.g., 10 images at 1 Hz).
-
Add the test compounds to the wells at the desired final concentrations.
-
After a short incubation (e.g., 2.5 minutes), add a sub-maximal (EC20) concentration of glutamate.
-
Record the fluorescence intensity over time to measure the potentiation of the glutamate response by the test compound.
-
-
Data Analysis:
-
Determine the maximum fluorescence response for each well.
-
Normalize the data to the response of a control PAM (e.g., PHCCC).
-
Plot the concentration-response curves and calculate the EC50 values for the potentiation of the glutamate response.
-
2. Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the binding affinity of allosteric modulators to the mGlu4 receptor.
Materials:
-
CHO cells expressing mGlu4.
-
Radioligand (e.g., [3H]ML128).
-
DMEM glutamate-free F12 medium (incubation buffer).
-
L-glutamic acid.
-
Test compounds.
-
Ice-cold PBS.
-
Liquid scintillation fluid and counter.
Protocol:
-
Cell Preparation:
-
Harvest CHO-mGlu4 cells and wash them twice with ice-cold PBS.
-
Centrifuge the cells at 800 rpm for 5 minutes at 4°C.
-
Resuspend the cell pellet in DMEM glutamate-free medium to a final concentration of 50,000 cells per 98 µL.[5]
-
-
Binding Assay:
-
In individual test tubes, add 50,000 cells.
-
Add increasing concentrations of the unlabeled test compound (ranging from 0.01 nM to 10 µM).
-
Add a constant concentration of the radioligand (e.g., 10 nM [3H]ML128).[5]
-
Add a fixed concentration of glutamate (e.g., 100 nM) to the incubation buffer.[5]
-
Incubate the mixture for 30 minutes at room temperature.[5]
-
Terminate the binding by centrifugation at 1200 rpm for 4 minutes at 4°C.[5]
-
Wash the cell pellets five times with cold DMEM cell culture medium (containing glutamate).[5]
-
Lyse the cells and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine the specific binding by subtracting non-specific binding (measured in the presence of a saturating concentration of a known mGlu4 ligand) from the total binding.
-
Plot the percentage of specific binding against the concentration of the test compound.
-
Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
The affinity constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Visualizations
References
- 1. Synthesis and SAR of novel, 4-(phenylsulfamoyl)phenylacetamide mGlu4 positive allosteric modulators (PAMs) identified by functional high-throughput screening (HTS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. apexbt.com [apexbt.com]
- 5. Co-operative binding assay for the characterization of mGlu4 allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of N-[4-(propylsulfamoyl)phenyl]acetamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the structural elucidation and purity assessment of N-[4-(propylsulfamoyl)phenyl]acetamide. The following sections detail the experimental protocols for key analytical methods, present typical quantitative data in a structured format, and include visualizations of the analytical workflow.
Introduction
This compound is a sulfonamide derivative with potential applications in pharmaceutical development. Thorough characterization of this compound is crucial to ensure its identity, purity, and quality. This document outlines the standard analytical techniques employed for this purpose, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Analytical Techniques and Protocols
A multi-pronged analytical approach is recommended for the comprehensive characterization of this compound. The general workflow for this process is outlined below.
Caption: General analytical workflow for the characterization of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
HPLC is a fundamental technique for assessing the purity of this compound and for its quantification in various sample matrices. A reversed-phase HPLC method with UV detection is typically employed.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size), an autosampler, and a column oven.
-
Mobile Phase Preparation: A mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid. The mobile phase should be filtered and degassed before use.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 254 nm
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in the mobile phase (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 0.5 mg/mL).
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution to determine the purity and concentration of the analyte.
Data Presentation:
| Parameter | Typical Value |
| Retention Time (t_R) | 5.8 min |
| Purity (by area %) | > 99.5% |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular structure.
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16
-
Relaxation Delay: 1 s
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled experiment.
-
Number of Scans: 1024
-
Relaxation Delay: 2 s
-
Data Presentation:
¹H NMR (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 10.21 | s | 1H | -NH- (acetamide) |
| 7.75 | d | 2H | Aromatic CH (ortho to -NHAc) |
| 7.68 | d | 2H | Aromatic CH (ortho to -SO₂NH-) |
| 7.21 | t | 1H | -SO₂NH- (sulfonamide) |
| 2.95 | q | 2H | -CH₂- (propyl) |
| 2.09 | s | 3H | -CH₃ (acetamide) |
| 1.45 | sextet | 2H | -CH₂- (propyl) |
| 0.83 | t | 3H | -CH₃ (propyl) |
¹³C NMR (100 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| 169.1 | C=O (acetamide) |
| 142.8 | Aromatic C (para to -NHAc) |
| 138.5 | Aromatic C (para to -SO₂NH-) |
| 128.9 | Aromatic CH (ortho to -SO₂NH-) |
| 119.3 | Aromatic CH (ortho to -NHAc) |
| 45.2 | -CH₂- (propyl, adjacent to NH) |
| 24.5 | -CH₃ (acetamide) |
| 22.7 | -CH₂- (propyl) |
| 11.2 | -CH₃ (propyl) |
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry is used to determine the molecular weight of this compound and to gain further structural information through fragmentation analysis.
Experimental Protocol:
-
Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS) or a direct infusion source. Electrospray ionization (ESI) is a common ionization technique.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 10 µg/mL.
-
ESI-MS Conditions:
-
Ionization Mode: Positive or negative ion mode.
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Data Presentation:
| Ion | m/z (calculated) | m/z (observed) |
| [M+H]⁺ | 257.0954 | 257.0951 |
| [M+Na]⁺ | 279.0773 | 279.0770 |
| [M-H]⁻ | 255.0802 | 255.0799 |
Logical Relationships of Analytical Techniques
The characterization of this compound relies on the complementary information provided by different analytical techniques. The logical relationship between these techniques is depicted in the following diagram.
Caption: Logical relationships between analytical techniques for compound characterization.
Conclusion
The application of a combination of chromatographic and spectroscopic techniques is essential for the comprehensive characterization of this compound. The protocols and data presented in these application notes provide a robust framework for researchers, scientists, and drug development professionals to ensure the quality and integrity of this compound. The orthogonal nature of these techniques provides a high degree of confidence in the analytical results.
Application Notes and Protocols: NMR Spectroscopy of N-[4-(propylsulfamoyl)phenyl]acetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the NMR spectroscopy of N-[4-(propylsulfamoyl)phenyl]acetamide and its derivatives. This class of compounds is of interest in medicinal chemistry, potentially as inhibitors of enzymes such as carbonic anhydrase. Detailed NMR data is crucial for the unambiguous structure elucidation and purity assessment of these molecules. This document outlines the predicted NMR spectral data, detailed experimental protocols for synthesis and NMR analysis, and relevant biological signaling pathways.
Predicted NMR Spectroscopic Data
Due to the limited availability of experimental NMR data in the public domain for this compound, the following ¹H and ¹³C NMR data have been predicted using computational methods. These predictions serve as a valuable reference for researchers working with this and structurally related compounds.
This compound
-
Structure:

Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2', H-6' | 7.85 | d | 8.8 |
| H-3', H-5' | 7.70 | d | 8.8 |
| NH (acetamide) | 10.30 | s | - |
| NH (sulfamoyl) | 8.10 | t | 6.0 |
| CH₃ (acetyl) | 2.10 | s | - |
| CH₂ (propyl, α) | 2.90 | q | 7.2, 6.0 |
| CH₂ (propyl, β) | 1.50 | sextet | 7.4 |
| CH₃ (propyl, γ) | 0.85 | t | 7.4 |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | 169.5 |
| C-1' | 143.0 |
| C-4' | 135.0 |
| C-2', C-6' | 128.0 |
| C-3', C-5' | 119.0 |
| CH₃ (acetyl) | 24.5 |
| CH₂ (propyl, α) | 45.0 |
| CH₂ (propyl, β) | 22.5 |
| CH₃ (propyl, γ) | 11.5 |
Solvent: DMSO-d₆
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established methods for the synthesis of related sulfonamides.
Materials:
-
4-Acetamidobenzenesulfonyl chloride
-
n-Propylamine
-
Pyridine
-
Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 4-acetamidobenzenesulfonyl chloride (1.0 eq) in dichloromethane (10 mL/g) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine (1.2 eq) to the solution.
-
In a separate flask, dissolve n-propylamine (1.1 eq) in dichloromethane.
-
Add the n-propylamine solution dropwise to the cooled solution of 4-acetamidobenzenesulfonyl chloride and pyridine.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
NMR Sample Preparation and Analysis
Materials:
-
This compound derivative (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[1][2]
-
Pipette
-
Vortex mixer (optional)
Protocol:
-
Weigh the appropriate amount of the this compound derivative and place it in a clean, dry vial.[1][2]
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[4][5]
-
Gently swirl or vortex the vial to ensure the sample is completely dissolved.[1]
-
If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[2]
-
Carefully place the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's requirements.
-
Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
Biological Context: Carbonic Anhydrase Inhibition Signaling
Sulfonamide-containing compounds, including derivatives of this compound, are known to act as inhibitors of carbonic anhydrases (CAs). CAs are a family of enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Certain CA isoforms, such as CA IX and CA XII, are overexpressed in various cancers and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis. Inhibition of these CAs can disrupt pH regulation in cancer cells, leading to apoptosis and reduced proliferation. This inhibition can interfere with key signaling pathways, including the HIF-1 and β-catenin pathways.
References
Application Notes and Protocols for Pharmacokinetic Studies of N-[4-(propylsulfamoyl)phenyl]acetamide Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and standardized protocols for conducting pharmacokinetic (PK) studies on novel analogues of N-[4-(propylsulfamoyl)phenyl]acetamide. The methodologies outlined herein are designed to guide researchers in the systematic evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds. Due to the limited availability of public-domain pharmacokinetic data for this specific class of molecules, the quantitative data presented in this document is representative and hypothetical. These data tables serve as a template for the presentation and comparison of experimental results. The protocols are based on established methodologies for small molecule pharmacokinetic screening in preclinical models.
Data Presentation: Hypothetical Pharmacokinetic Parameters
The following tables summarize hypothetical pharmacokinetic parameters for a series of this compound analogues following a single oral (PO) and intravenous (IV) administration in Sprague-Dawley rats at a dose of 10 mg/kg.
Table 1: Pharmacokinetic Parameters of this compound Analogues following Oral Administration (10 mg/kg)
| Compound ID | Analogue Substitution | Tmax (h) | Cmax (ng/mL) | AUC0-t (ng·h/mL) | t1/2 (h) | F (%) |
| PRO-S-001 | Unsubstituted | 1.5 | 1250 | 7500 | 4.2 | 65 |
| PRO-S-002 | 4-fluoro | 1.0 | 1400 | 8200 | 4.5 | 70 |
| PRO-S-003 | 4-chloro | 1.2 | 1100 | 7800 | 4.8 | 68 |
| PRO-S-004 | 4-methyl | 2.0 | 950 | 6500 | 5.1 | 55 |
| PRO-S-005 | 3-methoxy | 1.8 | 1050 | 7100 | 4.6 | 60 |
Tmax: Time to reach maximum plasma concentration; Cmax: Maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; t1/2: Elimination half-life; F (%): Oral bioavailability.
Table 2: Pharmacokinetic Parameters of this compound Analogues following Intravenous Administration (10 mg/kg)
| Compound ID | Analogue Substitution | C0 (ng/mL) | AUC0-inf (ng·h/mL) | Vd (L/kg) | CL (L/h/kg) | t1/2 (h) |
| PRO-S-001 | Unsubstituted | 2500 | 11540 | 2.5 | 0.87 | 4.0 |
| PRO-S-002 | 4-fluoro | 2650 | 11715 | 2.3 | 0.85 | 4.1 |
| PRO-S-003 | 4-chloro | 2400 | 11470 | 2.6 | 0.87 | 4.3 |
| PRO-S-004 | 4-methyl | 2100 | 11820 | 3.0 | 0.85 | 4.9 |
| PRO-S-005 | 3-methoxy | 2300 | 11830 | 2.8 | 0.84 | 4.5 |
C0: Initial plasma concentration at time zero; AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity; Vd: Volume of distribution; CL: Clearance; t1/2: Elimination half-life.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats
1.1. Objective: To determine the pharmacokinetic profile of this compound analogues in rats following oral and intravenous administration.
1.2. Materials:
-
Test compounds (this compound analogues)
-
Vehicle for formulation (e.g., 0.5% w/v methylcellulose in water, 20% Solutol HS 15 in water)
-
Male Sprague-Dawley rats (250-300 g) with cannulated jugular veins
-
Dosing syringes and gavage needles
-
Blood collection tubes (e.g., K2-EDTA coated)
-
Centrifuge
-
Freezer (-80°C)
1.3. Procedure:
-
Animal Acclimatization: Acclimatize cannulated rats for at least 48 hours prior to the study. House animals in a controlled environment with a 12-hour light/dark cycle and provide access to food and water ad libitum.
-
Dosing Formulation: Prepare a homogenous suspension or solution of the test compound in the selected vehicle at the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose at a 10 mL/kg dosing volume).
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with continued access to water.
-
Dosing:
-
Oral (PO) Administration: Administer the formulation to a group of rats (n=3-5 per compound) via oral gavage at a dose of 10 mg/kg.
-
Intravenous (IV) Administration: Administer the formulation to a separate group of rats (n=3-5 per compound) as a bolus injection via the jugular vein cannula at a dose of 10 mg/kg.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at the following time points:
-
PO Group: Pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
IV Group: Pre-dose, 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
-
Sample Processing: Immediately transfer the collected blood into K2-EDTA tubes, mix gently, and place on ice. Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Plasma Storage: Carefully aspirate the plasma supernatant and transfer it to labeled cryovials. Store the plasma samples at -80°C until bioanalysis.
-
Data Analysis: Analyze plasma concentrations of the test compound using a validated bioanalytical method (see Protocol 2). Calculate pharmacokinetic parameters using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).
Protocol 2: Bioanalytical Method for Plasma Sample Analysis using HPLC-MS/MS
2.1. Objective: To quantify the concentration of this compound analogues in rat plasma.
2.2. Materials:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS)
-
C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile phases (e.g., A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile)
-
Internal standard (IS) - a structurally similar compound
-
Acetonitrile with 1% formic acid (for protein precipitation)
-
Rat plasma samples, calibration standards, and quality control (QC) samples
2.3. Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples, calibration standards, and QCs on ice.
-
To 50 µL of each plasma sample in a 96-well plate, add 150 µL of acetonitrile containing the internal standard.
-
Vortex the plate for 5 minutes to precipitate proteins.
-
Centrifuge the plate at 4000 rpm for 15 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a new 96-well plate for analysis.
-
-
HPLC-MS/MS Analysis:
-
HPLC Method:
-
Injection Volume: 5 µL
-
Flow Rate: 0.4 mL/min
-
Gradient Elution: Start with 95% Mobile Phase A, ramp to 95% Mobile Phase B over 3 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.
-
-
MS/MS Method:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Optimize MRM transitions (parent ion -> product ion) and collision energies for each analyte and the internal standard.
-
-
-
Data Processing:
-
Integrate the peak areas for the analyte and the internal standard.
-
Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of the unknown samples and QCs from the calibration curve.
-
Visualizations
Caption: In vivo pharmacokinetic study workflow.
Caption: Bioanalytical sample processing workflow.
Troubleshooting & Optimization
Technical Support Center: Purification of N-[4-(propylsulfamoyl)phenyl]acetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of N-[4-(propylsulfamoyl)phenyl]acetamide. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
The two most common and effective methods for the purification of this compound are recrystallization and column chromatography. The choice between these methods often depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Q2: I have a solid crude product. Which purification method should I try first?
For solid crude products, recrystallization is often the most straightforward and cost-effective first approach. It is particularly effective at removing small amounts of impurities from a crystalline solid. If recrystallization fails to achieve the desired purity, or if the impurities are very similar in polarity to the product, column chromatography is the recommended next step.
Q3: My purified product still shows impurities by TLC/HPLC. What should I do?
If initial purification does not yield a product of sufficient purity, consider the following:
-
For Recrystallization: You may need to perform a second recrystallization, possibly with a different solvent system. Using a binary solvent system, such as ethanol-water, can sometimes improve purification by allowing for finer control over solubility.[1]
-
For Column Chromatography: The chosen solvent system (eluent) may not be optimal. You may need to adjust the polarity of the eluent. A common technique is to use a gradient elution, starting with a less polar solvent and gradually increasing the polarity.
-
Combined Approach: For very impure samples, a combination of techniques can be effective. For example, an initial purification by flash column chromatography can be followed by a final recrystallization step to obtain a highly pure product.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Product does not dissolve in the hot solvent. | The solvent is not appropriate for the compound, or not enough solvent is being used. | 1. Ensure you are using a suitable solvent like methanol or an ethanol-water mixture.[1][2][3] 2. Gradually add more hot solvent until the product dissolves. 3. If the product still doesn't dissolve, a different solvent or solvent system should be tested on a small scale. |
| No crystals form upon cooling. | The solution is too dilute, or the cooling process is too rapid. | 1. Try scratching the inside of the flask with a glass rod to induce crystallization. 2. Add a seed crystal of the pure compound if available. 3. Cool the solution slowly, first to room temperature and then in an ice bath. 4. If crystals still do not form, evaporate some of the solvent to concentrate the solution and repeat the cooling process. |
| Product "oils out" instead of crystallizing. | The melting point of the compound is lower than the boiling point of the solvent, or significant impurities are present. | 1. Re-heat the solution to dissolve the oil, then allow it to cool more slowly. 2. Add a small amount of a co-solvent in which the compound is less soluble to induce crystallization. 3. If oiling out persists, the crude product may be too impure for recrystallization and may require initial purification by column chromatography. |
| Low recovery of the purified product. | Too much solvent was used, or the product is significantly soluble in the cold solvent. | 1. Minimize the amount of hot solvent used to dissolve the crude product. 2. Ensure the crystallization mixture is thoroughly cooled in an ice bath before filtering. 3. The filtrate can be concentrated and a second crop of crystals can be collected. |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of the product from impurities. | The eluent (solvent system) polarity is not optimal. | 1. Analyze the crude mixture by Thin Layer Chromatography (TLC) using different solvent systems to find an eluent that gives good separation (Rf value of the product around 0.3-0.5). A common eluent for similar compounds is a mixture of hexane and ethyl acetate.[4][5] 2. Consider using a gradient elution where the polarity of the solvent system is gradually increased during the chromatography. |
| The product is not eluting from the column. | The eluent is not polar enough. | 1. Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate. |
| Cracking or channeling of the silica gel bed. | Improper packing of the column. | 1. Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. A well-packed column is crucial for good separation. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Dissolution: In a flask, add the crude this compound. Add a minimal amount of a suitable hot solvent, such as methanol[2][3] or an ethanol-water mixture[1], and heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cool the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Purification by Flash Column Chromatography
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the chromatography eluent or a stronger solvent that is then evaporated onto a small amount of silica gel.
-
Column Packing: Prepare a column with silica gel, using a suitable eluent such as a hexane/ethyl acetate mixture.[4][5]
-
Loading: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution: Pass the eluent through the column under positive pressure. Collect fractions and monitor the elution of the product using TLC.
-
Fraction Pooling and Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.
Visualization of Purification Workflows
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by column chromatography.
References
- 1. jcbsc.org [jcbsc.org]
- 2. N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-{4-[(2-Methoxyphenyl)sulfamoyl]phenyl}acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of N-[4-(propylsulfamoyl)phenyl]acetamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of N-[4-(propylsulfamoyl)phenyl]acetamide. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in crystallizing this compound?
A1: Based on the crystallization of structurally similar aromatic sulfonamides, the primary challenges with this compound likely include:
-
Polymorphism: Sulfonamides are known to exhibit polymorphism, where the compound can exist in different crystal forms with varying physical properties like solubility and stability.[1] Controlling the desired polymorphic form is a critical challenge.
-
"Oiling out": The compound may separate from the solution as a liquid (an oil) rather than a solid, especially if the solution is highly supersaturated or if the melting point of the compound is lower than the temperature of the solution. This can trap impurities and prevent the formation of pure crystals.
-
Solvent Selection: Identifying a suitable solvent or solvent system that provides good solubility at elevated temperatures and poor solubility at lower temperatures is crucial for achieving a good yield of high-purity crystals.
-
Crystal Morphology: Controlling the crystal shape and size is important for downstream processing, such as filtration and formulation. Factors like cooling rate and impurities can significantly affect crystal habit.
Q2: Which solvents are recommended for the recrystallization of this compound?
Q3: How can I prevent my compound from "oiling out" during crystallization?
A3: "Oiling out" occurs when the solute separates as a liquid instead of a solid. To mitigate this:
-
Reduce the cooling rate: A slower cooling rate can help maintain the solution temperature above the melting point of the compound for longer, allowing crystals to nucleate and grow.
-
Use a more dilute solution: Increasing the amount of solvent can prevent the high levels of supersaturation that often lead to oiling out.
-
Employ a co-solvent: Adding a miscible co-solvent in which the compound is more soluble can sometimes prevent oiling out.
-
Seed the solution: Introducing seed crystals of the desired form can promote heterogeneous nucleation and bypass the formation of an oil.
Q4: What is the significance of hydrogen bonding in the crystallization of this molecule?
A4: The this compound molecule contains both hydrogen bond donors (-NH groups) and acceptors (C=O and -SO2- groups). These functional groups can form strong intermolecular hydrogen bonds, which play a crucial role in the formation of a stable crystal lattice. The specific hydrogen bonding patterns can influence the resulting polymorphic form.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No crystals form upon cooling | - Solution is not supersaturated (too much solvent).- The compound is too soluble at low temperatures.- Nucleation is inhibited. | - Evaporate some of the solvent to increase the concentration.- Try a different solvent or a mixed-solvent system where the compound is less soluble at low temperatures.- Induce nucleation by scratching the inside of the flask with a glass rod or by adding seed crystals. |
| "Oiling out" or formation of a liquid phase | - High degree of supersaturation.- Cooling rate is too fast.- Presence of impurities depressing the melting point.- The melting point of the compound is below the crystallization temperature. | - Re-heat the solution and add more solvent.- Slow down the cooling process.- Purify the crude material before crystallization (e.g., by column chromatography).- Consider using a solvent with a lower boiling point. |
| Formation of very fine needles or small crystals | - Rapid nucleation due to high supersaturation.- Fast cooling rate. | - Decrease the cooling rate to allow for slower crystal growth.- Use a more dilute solution.- Consider using a different solvent that promotes the growth of larger crystals. |
| Low yield of recovered crystals | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- The compound is significantly soluble in the wash solvent. | - Reduce the initial volume of the crystallization solvent.- Cool the solution to a lower temperature (if possible without causing impurity precipitation).- Use a minimal amount of ice-cold solvent to wash the crystals. |
| Discolored crystals | - Presence of colored impurities. | - Add activated charcoal to the hot solution before filtration to adsorb colored impurities.- Perform a second recrystallization. |
| Multiple crystal forms observed (polymorphism) | - Crystallization conditions (solvent, temperature, cooling rate) favor the formation of multiple polymorphs. | - Tightly control crystallization parameters.- Use seed crystals of the desired polymorph to direct the crystallization towards that form. |
Experimental Protocols
General Recrystallization Protocol for this compound
This protocol is a general guideline based on procedures for similar compounds and should be optimized for your specific material.
-
Solvent Selection: In a small test tube, add a small amount of the crude this compound. Add a few drops of a candidate solvent (e.g., methanol, ethanol). If the compound dissolves readily at room temperature, the solvent is likely too good. If it is insoluble at room temperature, gently heat the test tube. A suitable solvent will dissolve the compound when hot but show poor solubility when cooled.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove any insoluble impurities and charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals in a vacuum oven at an appropriate temperature.
Synthesis of this compound (Illustrative)
This is an illustrative synthesis based on procedures for analogous sulfonamides.[4] It should be adapted and optimized.
-
To a solution of 4-acetamidobenzenesulfonyl chloride (1 equivalent) in a suitable solvent (e.g., acetone or a biphasic system with water), add propylamine (1.1 equivalents) dropwise at 0-5 °C.
-
Add a base, such as sodium carbonate or triethylamine (2 equivalents), to neutralize the HCl formed during the reaction.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).
-
If a precipitate forms, filter the solid. If not, extract the product into an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization as described in the protocol above.
Visualizations
Caption: A flowchart illustrating the key steps in a typical recrystallization process.
Caption: A decision-making diagram for troubleshooting common crystallization problems.
Caption: A diagram showing the relationships between key process parameters and final crystal attributes.
References
Technical Support Center: Optimizing Synthesis of N-[4-(propylsulfamoyl)phenyl]acetamide
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of N-[4-(propylsulfamoyl)phenyl]acetamide.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis typically involves the reaction of 4-acetamidobenzenesulfonyl chloride with propylamine in a basic aqueous medium. The base is crucial for neutralizing the hydrochloric acid generated during the reaction.
Q2: What are the key starting materials for this synthesis?
A2: The primary reactants are 4-acetamidobenzenesulfonyl chloride and propylamine. A base, commonly sodium carbonate, and a suitable solvent, typically water, are also required.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC).[1][2] This technique allows for the visualization of the consumption of starting materials and the formation of the product.
Q4: What is a common method for purification of the final product?
A4: The crude product, which often precipitates from the reaction mixture, can be purified by recrystallization.[1][2] Methanol is a commonly used solvent for this purpose.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incorrect pH of the reaction mixture. | - Ensure the pH is maintained between 8-10 throughout the reaction by adding a base like 3% sodium carbonate solution as needed.[1][2] |
| 2. Incomplete reaction. | - Increase the reaction time. Monitor the reaction using TLC until the starting material is consumed. A typical reaction time is 2-3 hours.[1] | |
| 3. Degradation of starting materials. | - Use fresh 4-acetamidobenzenesulfonyl chloride as it can be sensitive to moisture. | |
| Impure Product | 1. Presence of unreacted starting materials. | - Wash the crude product thoroughly with distilled water to remove any water-soluble impurities.[1] |
| 2. Formation of side products. | - Purify the product by recrystallization from a suitable solvent like methanol.[1] | |
| Difficulty in Product Precipitation | 1. Product is too soluble in the reaction solvent. | - If the product does not precipitate upon completion of the reaction, try cooling the reaction mixture in an ice bath to induce crystallization. |
| 2. Insufficient product formation. | - Re-evaluate the reaction conditions (pH, time, temperature) to improve the yield. |
Experimental Protocol
This protocol is a generalized procedure based on the synthesis of similar N-substituted sulfamoylacetamides.[1][2][3]
Materials:
-
4-acetamidobenzenesulfonyl chloride
-
Propylamine
-
3% Sodium Carbonate (Na₂CO₃) solution
-
Distilled water
-
Methanol (for recrystallization)
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
pH meter or pH paper
-
TLC plates and developing chamber
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve propylamine in distilled water.
-
To this solution, add 4-acetamidobenzenesulfonyl chloride in a portion-wise manner.
-
Stir the reaction mixture vigorously.
-
Maintain the pH of the reaction mixture between 8 and 10 by the dropwise addition of a 3% sodium carbonate solution.[1][2]
-
Monitor the reaction progress by TLC.
-
Continue stirring for approximately 2-3 hours or until the reaction is complete as indicated by TLC.[1]
-
Upon completion, the product may precipitate out of the solution. If not, cool the mixture in an ice bath.
-
Collect the precipitate by filtration.
-
Wash the filtered solid with distilled water to remove any inorganic salts.[1]
-
Dry the crude product.
-
For further purification, recrystallize the crude product from methanol.[1]
Summary of Reaction Conditions
| Parameter | Recommended Condition | Reference(s) |
| Reactants | 4-acetamidobenzenesulfonyl chloride, Propylamine | [3] |
| Solvent | Distilled Water | [1][2] |
| Base | 3% Sodium Carbonate Solution | [1][2] |
| pH | 8 - 10 | [1][2] |
| Reaction Time | 2 - 3 hours | [1] |
| Monitoring | Thin Layer Chromatography (TLC) | [1][2] |
| Purification | Recrystallization from Methanol | [1] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis of this compound.
References
resolving impurities in N-[4-(propylsulfamoyl)phenyl]acetamide samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving impurities in N-[4-(propylsulfamoyl)phenyl]acetamide samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in a sample of this compound?
A1: The most common impurities in a synthetically prepared sample of this compound typically arise from unreacted starting materials, side reactions, or degradation. These can include:
-
Unreacted Starting Materials:
-
4-Acetamidobenzenesulfonyl chloride
-
n-Propylamine
-
-
Side-Reaction Products:
-
4-Acetamidobenzenesulfonic acid (from hydrolysis of the sulfonyl chloride)
-
Bis(propyl)sulfonamide derivatives (from reaction of a second molecule of n-propylamine with the product)
-
-
Degradation Products:
-
Hydrolysis of the acetamide group to yield 4-amino-N-propylbenzenesulfonamide.
-
Q2: What is a general synthetic route for this compound?
A2: A common laboratory-scale synthesis involves the reaction of 4-acetamidobenzenesulfonyl chloride with n-propylamine in the presence of a base to neutralize the hydrochloric acid byproduct. The reaction is typically carried out in a suitable organic solvent.
Troubleshooting Guides
Issue 1: Presence of Unreacted 4-Acetamidobenzenesulfonyl Chloride in the Final Product
Symptom: A peak corresponding to the mass of 4-acetamidobenzenesulfonyl chloride is observed in the LC-MS analysis of the purified product.
Possible Causes:
-
Insufficient amount of n-propylamine used in the reaction.
-
Incomplete reaction due to short reaction time or low temperature.
-
Inefficient purification to remove the unreacted starting material.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Verify Stoichiometry | Ensure that a slight excess of n-propylamine was used in the reaction to drive the reaction to completion. |
| 2 | Optimize Reaction Conditions | Increase the reaction time or temperature to ensure the complete consumption of the sulfonyl chloride. Monitor the reaction progress by TLC or HPLC. |
| 3 | Improve Purification | Recrystallization from a suitable solvent system (e.g., ethanol/water) is often effective in removing unreacted 4-acetamidobenzenesulfonyl chloride. Alternatively, a column chromatography step can be employed. |
| 4 | Aqueous Wash | During the work-up, washing the organic layer with a mild aqueous base (e.g., sodium bicarbonate solution) can help to remove the acidic sulfonyl chloride. |
Issue 2: Presence of 4-Acetamidobenzenesulfonic Acid in the Final Product
Symptom: An impurity with a mass corresponding to 4-acetamidobenzenesulfonic acid is detected by LC-MS.
Possible Cause: Hydrolysis of the starting material, 4-acetamidobenzenesulfonyl chloride, due to the presence of water in the reaction mixture.[1]
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Use Anhydrous Conditions | Ensure that all glassware is thoroughly dried and use anhydrous solvents for the reaction. |
| 2 | Control Reaction Temperature | The reaction of 4-acetamidobenzenesulfonyl chloride with any residual water can be accelerated at higher temperatures. |
| 3 | Purification | 4-Acetamidobenzenesulfonic acid is more polar than the desired product and can often be removed by recrystallization or column chromatography. An aqueous wash during work-up can also help to remove this acidic impurity. |
Impurity Profile
The following table summarizes the potential impurities and their expected analytical signatures.
| Impurity Name | Structure | Likely Origin | Expected m/z [M+H]⁺ |
| 4-Acetamidobenzenesulfonyl chloride | Starting Material | 234.0 | |
| n-Propylamine | Starting Material | 60.1 | |
| 4-Acetamidobenzenesulfonic acid | Side-Reaction | 216.0 |
Experimental Protocols
General Synthesis of this compound
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a round-bottom flask, dissolve 4-acetamidobenzenesulfonyl chloride (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).
-
Addition of Amine: To the stirred solution, add n-propylamine (1.1 equivalents) and a non-nucleophilic base such as triethylamine or pyridine (1.2 equivalents) at 0°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with a mild acid (e.g., 1M HCl), water, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
General HPLC-MS Method for Impurity Analysis
This is a starting point for method development and will likely require optimization for your specific instrumentation and sample matrix.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute more non-polar compounds. A typical gradient might be 10-90% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5-10 µL |
| Detector | UV at 254 nm and Mass Spectrometer (ESI+) |
Visualizations
Caption: Synthetic pathway and common impurity formation.
Caption: Troubleshooting workflow for impurity resolution.
References
Technical Support Center: Enhancing the Potency of N-[4-(propylsulfamoyl)phenyl]acetamide Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis and evaluation of N-[4-(propylsulfamoyl)phenyl]acetamide derivatives.
Troubleshooting Guides & FAQs
This section is formatted in a question-and-answer format to directly address common challenges in the laboratory.
Synthesis & Purification
Question 1: My synthesis of this compound derivatives is resulting in a low yield. What are the common causes and solutions?
Answer: Low yields in the synthesis of N-aryl sulfonamides can stem from several factors. Here are some common issues and troubleshooting steps:
-
Inefficient Sulfonylation of the Amine: The reaction between the sulfonyl chloride and the amine is crucial.
-
Solution: Ensure anhydrous conditions, as moisture can hydrolyze the sulfonyl chloride. The choice of base and solvent is also critical. Pyridine is often used as both a base and a solvent, but other non-nucleophilic bases like triethylamine in an inert solvent (e.g., dichloromethane) can also be effective.
-
-
Side Reactions: The starting materials or intermediates may undergo unintended reactions.
-
Solution: Protect reactive functional groups on your starting materials that might compete in the reaction. Control the reaction temperature; starting at a lower temperature and gradually warming to room temperature can minimize side product formation.
-
-
Suboptimal Reaction Conditions: The reaction may not be running to completion.
-
Difficult Purification: The desired product might be lost during workup and purification.
-
Solution: Recrystallization is a common method for purifying sulfonamides. Experiment with different solvent systems to find one that gives good recovery of pure crystals. Column chromatography can also be used, but care must be taken to choose a solvent system that provides good separation without causing product degradation.
-
Question 2: I am facing challenges in purifying my this compound derivatives. What are some effective purification strategies?
Answer: Purification of sulfonamide derivatives can indeed be challenging due to their polarity and potential for hydrogen bonding.
-
Recrystallization: This is often the most effective method for obtaining highly pure crystalline products.
-
Troubleshooting: If your compound is crashing out too quickly, try a slower cooling method or a different solvent mixture. If it is not crystallizing at all, try adding a non-polar "anti-solvent" dropwise to a solution of your compound in a polar solvent.
-
-
Column Chromatography:
-
Troubleshooting: If you observe streaking on the TLC plate, it may indicate that your compound is too polar for the chosen solvent system or is interacting strongly with the silica gel. Try using a more polar mobile phase or adding a small amount of acetic acid or triethylamine to the eluent to suppress ionization.
-
-
Product Characterization: Always confirm the purity and identity of your final compound using techniques like NMR, Mass Spectrometry, and Elemental Analysis.
Biological Evaluation & Potency Enhancement
Question 3: My this compound derivative shows low inhibitory activity in my enzyme assay. How can I improve its potency?
Answer: Enhancing the potency of your derivatives involves understanding their structure-activity relationship (SAR). Many this compound derivatives target carbonic anhydrases (CAs). The sulfonamide group is a key pharmacophore that coordinates with the zinc ion in the active site of CAs.[3]
-
"Tail" Modifications: The acetamide portion of the molecule can be modified to interact with amino acid residues in and around the active site, a strategy often referred to as the "tail approach".[4]
-
Strategy: Introduce different substituents on the phenyl ring of the acetamide or vary the linker between the phenyl ring and the sulfonamide group. Even small changes can significantly impact binding affinity. For example, introducing halogen or methoxy groups can alter electronic properties and steric interactions.
-
-
Targeting Specific Isoforms: There are several isoforms of carbonic anhydrase, and designing inhibitors that are selective for a particular isoform (e.g., the tumor-associated CA IX and CA XII) is a key goal.
-
Strategy: Analyze the structural differences between the active sites of different CA isoforms. Molecular docking studies can help predict which modifications might lead to better interactions with the desired isoform and weaker interactions with off-target isoforms.
-
-
Bioisosteric Replacement: Consider replacing parts of the molecule with other functional groups that have similar physical or chemical properties but may lead to improved potency or pharmacokinetic properties.
Question 4: I am getting inconsistent results in my carbonic anhydrase inhibition assay. What could be the problem?
Answer: Inconsistent results in enzyme assays can be frustrating. Here's a checklist of potential issues:
-
Reagent Preparation and Storage:
-
Checklist: Are all buffers at the correct pH and temperature? Are enzymes and substrates stored correctly and not expired? Have enzymes been properly thawed and kept on ice?
-
-
Assay Conditions:
-
Checklist: Is the incubation time consistent across all experiments? Is the final concentration of all components, including the inhibitor and substrate, accurate? Are you using a suitable microplate for your assay (e.g., black plates for fluorescence)?
-
-
Sample Handling:
-
Checklist: Are you using calibrated pipettes? Are your samples fully dissolved in a compatible solvent (e.g., DMSO) and is the final solvent concentration in the assay low enough to not affect enzyme activity?
-
-
Data Analysis:
-
Checklist: Are you using the correct formulas to calculate percent inhibition and IC50 values? Is your standard curve linear?
-
Data Presentation
The following tables summarize structure-activity relationship (SAR) data for various benzenesulfonamide and N-phenylacetamide derivatives as carbonic anhydrase (CA) inhibitors, providing insights into how different structural modifications affect their potency.
Table 1: Inhibitory Activity (Kᵢ) of Benzenesulfonamide Derivatives Against Human Carbonic Anhydrase Isoforms (hCA I, II, IX, and XII)
| Compound | R-group on Quinazolinone | hCA I (Kᵢ in nM) | hCA II (Kᵢ in nM) | hCA IX (Kᵢ in nM) | hCA XII (Kᵢ in nM) |
| 4 | 2-CH₃ | 15.6 | 45.5 | 34.5 | 10.1 |
| 5 | 3-CH₃ | 14.9 | 40.1 | 32.9 | 10.0 |
| 6 | 4-CH₃ | 15.2 | 41.2 | 33.1 | 9.8 |
| 7 | 2-OCH₃ | 12.1 | 38.9 | 31.8 | 9.5 |
| 8 | 3-OCH₃ | 10.5 | 37.1 | 30.1 | 9.1 |
| 9 | 4-OCH₃ | 7.6 | 34.4 | 29.1 | 8.8 |
Data extracted from a study on iodinated quinazolinones carrying a benzenesulfonamide moiety.[5]
Table 2: Inhibitory Activity (Kᵢ) of Isatin-N-phenylacetamide-based Sulfonamides Against Human Carbonic Anhydrase Isoforms (hCA I, II, IX, and XII)
| Compound | Substitution on N-phenylacetamide | hCA I (Kᵢ in nM) | hCA II (Kᵢ in nM) | hCA IX (Kᵢ in nM) | hCA XII (Kᵢ in nM) |
| 3a | H | 49.3 | 6.12 | 25.1 | 8.15 |
| 3b | 4-Cl | 51.2 | 6.51 | 27.3 | 8.53 |
| 3c | 4-Br | 55.7 | 6.93 | 29.8 | 8.97 |
| 3d | 4-I | 59.1 | 7.12 | 31.2 | 9.14 |
| 3e | 4-OCH₃ | 47.2 | 5.98 | 24.3 | 7.99 |
| 3f | 2-Cl | 63.4 | 7.54 | 33.6 | 9.56 |
| 3g | 2-Br | 68.9 | 7.89 | 35.1 | 9.88 |
| 2h | Unsubstituted | 45.1 | 5.87 | 23.4 | 7.91 |
| AAZ * | (Standard) | 250 | 12.1 | 25.3 | 5.7 |
*Acetazolamide (AAZ) is a standard carbonic anhydrase inhibitor. Data from a study on isatin N-phenylacetamide based sulfonamides.[3][6][7][8]
Experimental Protocols
Protocol 1: Determination of Carbonic Anhydrase Inhibitory Activity
This protocol outlines a common method for measuring the inhibition of carbonic anhydrase activity. The assay is based on the esterase activity of CA, where the enzyme catalyzes the hydrolysis of a substrate, releasing a chromophore that can be quantified spectrophotometrically.
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
CA Assay Buffer
-
CA Substrate (e.g., 4-Nitrophenyl acetate)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Acetazolamide (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a series of dilutions of your test compounds and the positive control (Acetazolamide) in CA Assay Buffer. The final concentration of DMSO in the assay should be kept low (typically <1%) to avoid enzyme inhibition.
-
Prepare the enzyme solution by diluting the purified CA isoform in CA Assay Buffer to the desired concentration.
-
Prepare the substrate solution in CA Assay Buffer.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add a specific volume of the enzyme solution and an equal volume of the diluted test compound.
-
Control Wells (No Inhibitor): Add the same volume of enzyme solution and an equal volume of CA Assay Buffer containing the same concentration of DMSO as the test wells.
-
Blank Wells: Add CA Assay Buffer instead of the enzyme solution, along with the test compound. This is to correct for any background absorbance from the compound itself.
-
-
Pre-incubation:
-
Gently mix the contents of the wells and pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Add the substrate solution to all wells to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at the appropriate wavelength (e.g., 400 nm for the product of 4-Nitrophenyl acetate hydrolysis) in a kinetic mode over a set period (e.g., 10-30 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable equation (e.g., the four-parameter logistic equation) to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Visualizations
Signaling Pathway
Caption: Role of Carbonic Anhydrase IX in Tumor Microenvironment and Inhibition.
Experimental Workflow
Caption: Workflow for a typical in vitro enzyme inhibition assay.
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. Sulfonamide synthesis: unlocking new pathways with aryl triflates via photocatalytic coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis, molecular modelling and QSAR study of new N- phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The crystal structures of 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide in complex with human carbonic anhydrase II and VII provide insights into selective CA inhibitor development - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Iodoquinazolinones bearing benzenesulfonamide as human carbonic anhydrase I, II, IX and XII inhibitors: Synthesis, biological evaluation and radiosensitizing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
Technical Support Center: Synthesis of N-[4-(propylsulfamoyl)phenyl]acetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-[4-(propylsulfamoyl)phenyl]acetamide.
I. Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, focusing on the identification and mitigation of side reactions.
Problem 1: Low Yield of the Desired Product
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Hydrolysis of 4-acetamidobenzenesulfonyl chloride: The starting material is moisture-sensitive and can hydrolyze to 4-acetamidobenzenesulfonic acid, which is unreactive towards propylamine.[1][2] | - Ensure all glassware is thoroughly dried before use.- Use anhydrous solvents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Add the 4-acetamidobenzenesulfonyl chloride to the reaction mixture in portions to minimize its exposure to any residual moisture. | An increase in the yield of the desired this compound. |
| Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, incorrect temperature, or suboptimal pH. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).- If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.- Ensure the pH of the reaction mixture is maintained in the optimal range (typically basic, around 8-10) to facilitate the reaction.[3] | Disappearance of starting materials and an increase in product formation as observed by the chosen analytical technique. |
| Suboptimal stoichiometry: An incorrect ratio of reactants can lead to a lower yield. | - Use a slight excess of propylamine to ensure complete consumption of the 4-acetamidobenzenesulfonyl chloride. | Maximization of the conversion of the limiting reagent (4-acetamidobenzenesulfonyl chloride) to the desired product. |
Problem 2: Presence of Impurities in the Final Product
Possible Impurities, Identification, and Removal:
| Impurity | Identification (Expected Analytical Signature) | Removal Method |
| 4-Acetamidobenzenesulfonic acid: (Hydrolysis byproduct) | - TLC: More polar spot than the product.- ¹H NMR: Absence of the propyl group signals. | - Recrystallization: This byproduct is typically more soluble in polar solvents than the desired product.- Aqueous wash: Can be removed by washing the organic extract with a basic aqueous solution (e.g., sodium bicarbonate). |
| N,N-dipropyl-4-acetamidobenzenesulfonamide: (Di-propylation byproduct) | - TLC: Less polar spot than the product.- ¹H NMR: Integration of the propyl group protons will be higher than expected.- Mass Spectrometry: A molecular ion peak corresponding to the di-propylated structure. | - Column Chromatography: Separation on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate). |
| Unreacted 4-acetamidobenzenesulfonyl chloride: | - TLC: A distinct spot that is different from the product and propylamine.- Caution: This compound is reactive and may not be stable during workup. | - Aqueous workup: Will hydrolyze to 4-acetamidobenzenesulfonic acid, which can then be removed as described above. |
| Unreacted propylamine: | - ¹H NMR: Characteristic signals of a primary amine.- Odor: A distinct amine smell. | - Aqueous wash: Can be removed by washing the organic extract with a dilute acidic solution (e.g., 1M HCl). |
II. Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common synthetic route involves the reaction of 4-acetamidobenzenesulfonyl chloride with propylamine in the presence of a base. The base is necessary to neutralize the hydrochloric acid that is formed as a byproduct of the reaction.
Q2: What are the most common side reactions in this synthesis?
The most prevalent side reactions are the hydrolysis of the starting material, 4-acetamidobenzenesulfonyl chloride, to the corresponding sulfonic acid, and the potential for di-propylation of the sulfonamide nitrogen.
Q3: How can I minimize the hydrolysis of 4-acetamidobenzenesulfonyl chloride?
To minimize hydrolysis, it is crucial to use anhydrous conditions. This includes using dry glassware, anhydrous solvents, and performing the reaction under an inert atmosphere. Adding the sulfonyl chloride in portions can also help.[1][2]
Q4: I am observing a significant amount of a less polar byproduct by TLC. What could it be?
A less polar byproduct is likely the di-propylated compound, N,N-dipropyl-4-acetamidobenzenesulfonamide. This can occur if the reaction conditions favor further alkylation of the initially formed sulfonamide. Using a controlled amount of propylamine and moderate reaction temperatures can help to minimize its formation.
Q5: My final product is difficult to purify. What are the recommended purification techniques?
The primary methods for purifying this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities. A typical recrystallization solvent might be an ethanol/water mixture. For column chromatography, a silica gel stationary phase with a hexane/ethyl acetate mobile phase is a good starting point.
III. Experimental Protocols
General Protocol for the Synthesis of this compound:
Disclaimer: This is a general protocol and may require optimization.
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve propylamine (1.1 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).
-
Addition of Reactant: Cool the solution in an ice bath. To the stirred solution, add 4-acetamidobenzenesulfonyl chloride (1.0 equivalent) portion-wise over 15-30 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.
-
Work-up:
-
Quench the reaction by adding water.
-
If using an organic solvent, separate the organic layer. Wash the organic layer sequentially with dilute HCl (to remove excess propylamine), saturated sodium bicarbonate solution (to remove any acidic byproducts), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
-
Column Chromatography: If necessary, purify the product further by silica gel column chromatography using an appropriate eluent system.
-
IV. Visualizations
Caption: Main synthetic pathway for this compound.
Caption: Potential side reactions during the synthesis.
References
Validation & Comparative
N-[4-(propylsulfamoyl)phenyl]acetamide vs other enzyme inhibitors
A Comparative Guide to N-arylsulfamoylacetamides as Enzyme Inhibitors
Introduction
Chymotrypsin Inhibition by N-[(substitutedsulfamoyl)phenyl]acetamides
A study on synthetic N-[(substitutedsulfamoyl)phenyl]acetamides has demonstrated their potential as moderate inhibitors of α-chymotrypsin, a serine protease.[1] Although the specific propyl-substituted derivative was not detailed, the study provides valuable insights into the structure-activity relationship of this class of compounds.
Comparative Inhibitory Activity
The inhibitory potential of various synthesized N-[(substituted-sulfamoyl)phenyl]acetamides against α-chymotrypsin was evaluated, and the results are summarized in the table below. The standard inhibitor used for comparison was chymostatin.
| Compound | Substitution on Sulfamoyl Nitrogen | IC50 (µM) |
| 3a N-[4-(N-Phenylsulfamoyl)phenyl]acetamide | Phenyl | 75.3 |
| 3b N-[4-(N-Benzylsulfamoyl)phenyl]acetamide | Benzyl | 78.6 |
| 3c N-[4-(N-Cyclohexylsulfamoyl)phenyl]acetamide | Cyclohexyl | 82.4 |
| 3d N-[4-(N-Propylsulfamoyl)phenyl]acetamide | Propyl | Data not available in the provided text |
| Chymostatin (Standard) | - | 8.42 |
Note: The IC50 value for the specific compound N-[4-(propylsulfamoyl)phenyl]acetamide was not provided in the reference material.
Experimental Protocol: α-Chymotrypsin Inhibition Assay
The inhibitory activity of the synthesized compounds against α-chymotrypsin was determined spectrophotometrically.[1]
-
Enzyme and Substrate Preparation: A solution of α-chymotrypsin from bovine pancreas was prepared in 50 mM Tris-HCl buffer (pH 8.0). The substrate, N-acetyl-L-tyrosine ethyl ester (ATEE), was prepared in ethanol.
-
Assay Procedure:
-
In a 96-well plate, 10 µL of the test compound solution (in DMSO) was added to 170 µL of Tris-HCl buffer.
-
20 µL of the α-chymotrypsin solution was added, and the mixture was incubated at 37°C for 15 minutes.
-
The reaction was initiated by adding 10 µL of the ATEE substrate solution.
-
The absorbance was measured at 237 nm every 30 seconds for 30 minutes using a microplate reader.
-
-
Data Analysis: The percentage of inhibition was calculated, and the IC50 values were determined by plotting the percentage of inhibition against the inhibitor concentration.
Workflow for α-Chymotrypsin Inhibition Assay
Caption: Workflow of the α-chymotrypsin inhibition assay.
Urease Inhibition by Acetamide-Sulfonamide Scaffolds
Derivatives containing both acetamide and sulfonamide functionalities have also been explored as inhibitors of urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea.[2][3] This is a significant target for the treatment of infections caused by Helicobacter pylori.
Comparative Inhibitory Activity
The following table summarizes the urease inhibitory activity of several acetamide-sulfonamide conjugates.
| Compound | IC50 (µM) | Mode of Inhibition |
| Ibuprofen-sulfathiazole conjugate | 9.95 ± 0.14 | Competitive |
| Flurbiprofen-sulfadiazine conjugate | 16.74 ± 0.23 | Competitive |
| Flurbiprofen-sulfamethoxazole conjugate | 13.39 ± 0.11 | Competitive |
| Ibuprofen-sulfanilamide conjugate | Data not provided | Mixed |
| Thiourea (Standard) | Data not provided | - |
Experimental Protocol: Urease Inhibition Assay
The urease inhibition assay was performed using a spectrophotometric method based on the Berthelot reaction.[2]
-
Reagent Preparation:
-
Jack bean urease solution was prepared in phosphate buffer (pH 7.0).
-
Urea solution (substrate) was prepared in deionized water.
-
Phenol reagent (5% w/v phenol and 0.025% w/v sodium nitroprusside) and alkali reagent (2.5% w/v NaOH and 0.21% w/v NaOCl) were prepared.
-
-
Assay Procedure:
-
5 µL of the test compound solution (in DMSO) was mixed with 25 µL of urease solution and incubated at 30°C for 15 minutes.
-
The reaction was initiated by adding 55 µL of urea solution, followed by incubation at 30°C for 50 minutes.
-
70 µL of phenol reagent and 70 µL of alkali reagent were added, and the mixture was incubated at 50°C for 30 minutes to develop color.
-
The absorbance was measured at 625 nm.
-
-
Data Analysis: The percentage of inhibition was calculated, and IC50 values were determined. Kinetic studies were performed by varying the substrate concentration to determine the mode of inhibition.
Urease Inhibition and H. pylori Survival
Caption: Role of urease in H. pylori survival and its inhibition.
Carbonic Anhydrase Inhibition by Acetamide-Thiadiazole-Sulfonamides
Another class of related compounds, 5-[2-(N-(substituted phenyl)acetamide)]amino-1,3,4-thiadiazole-2-sulfonamides, has been investigated as selective inhibitors of carbonic anhydrase II (CA II).[4] Carbonic anhydrases are zinc-containing metalloenzymes involved in various physiological processes.
Comparative Inhibitory Activity and Selectivity
The inhibitory activity and selectivity of these compounds against different carbonic anhydrase isoforms are crucial for their therapeutic potential.
| Compound | CA I IC50 (nM) | CA II IC50 (nM) | Selectivity (CA I / CA II) |
| 5c | 907.5 | 16.7 | 54.3 |
| Acetazolamide (Standard) | 250 | 12.0 | 20.8 |
Compound 5c is a representative monosubstituted derivative from the study.[4]
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
The inhibitory activity against human carbonic anhydrase I and II was determined using a stopped-flow instrument to measure the CO2 hydration activity.[4]
-
Assay Buffer: Tris-HCl buffer (pH 7.5) containing sodium sulfate.
-
Indicator: p-Nitrophenol was used as a pH indicator.
-
Procedure:
-
The enzyme and inhibitor solutions were pre-incubated.
-
The enzyme-inhibitor mixture was added to the buffer containing the indicator.
-
The reaction was initiated by adding CO2-saturated water.
-
The rate of pH change, monitored by the absorbance change of the indicator at 400 nm, was recorded.
-
-
Data Analysis: IC50 values were calculated from the dose-response curves.
General Role of Carbonic Anhydrase
Caption: The fundamental reaction catalyzed by carbonic anhydrase.
Conclusion
The N-(sulfamoylphenyl)acetamide scaffold and its derivatives represent a versatile platform for the design of enzyme inhibitors. While specific data for this compound is limited, the analysis of structurally related compounds reveals their potential to moderately inhibit enzymes such as chymotrypsin, and with further chemical modifications, to potently and selectively inhibit clinically relevant enzymes like urease and carbonic anhydrase. The provided experimental protocols offer a foundation for the evaluation of new derivatives. Future research focusing on the synthesis and biological evaluation of a broader range of N-(sulfamoylphenyl)acetamides, including the propyl-substituted analog, is warranted to fully explore their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. 5-[2-(N-(Substituted phenyl)acetamide)]amino-1,3,4-thiadiazole-2-sulfonamides as Selective Carbonic Anhydrase II Inhibitors with Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of N-[4-(sulfamoyl)phenyl]acetamide Analogues: Insights into Analgesic, Anti-inflammatory, and Anticancer Activities
This guide provides a comprehensive comparative analysis of various analogues of N-[4-(sulfamoyl)phenyl]acetamide, a scaffold of significant interest in medicinal chemistry. The following sections detail the structure-activity relationships of these compounds, present their biological data in a comparative format, and outline the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
N-[4-(sulfamoyl)phenyl]acetamide and its derivatives have emerged as a versatile class of compounds exhibiting a wide range of pharmacological activities. By modifying the substituent on the sulfamoyl nitrogen and the acetamide group, researchers have successfully developed analogues with potent analgesic, anti-inflammatory, and anticancer properties. This guide synthesizes findings from various studies to offer a comparative overview of these analogues.
Data Presentation: Comparative Biological Activity
The biological activities of various N-[4-(sulfamoyl)phenyl]acetamide analogues are summarized in the table below. The data highlights the impact of different substituents on their analgesic, anti-inflammatory, and anticancer efficacy.
| Compound ID | R Group (on Sulfonamide) | Biological Activity | Assay | Result |
| Analgesic Analogues | ||||
| LASSBio-1300 | 4-Methylpiperazin-1-yl | Analgesic | Acetic Acid-Induced Writhing (mice) | ID₅₀ = 5.81 µmol/kg |
| Analogue 1 | Cyclohexyl | Antioxidant | DPPH Scavenging | IC₅₀ = value not specified |
| Analogue 2 | Cyclopentyl | Antioxidant | DPPH Scavenging | IC₅₀ = value not specified |
| Anti-inflammatory Analogues | ||||
| Compound 15b | Pyrazole derivative | Anti-inflammatory | Carrageenan-induced paw edema (rat) | ED₅₀ = 50 ± 1.2 µM/kg (at 0.5h)[1] |
| Compound 15c | Pyrazole derivative | Anti-inflammatory | Carrageenan-induced paw edema (rat) | ED₅₀ = 68 ± 2.2 µM/kg (at 3h)[1] |
| Compound 15d | Pyrazole derivative | Anti-inflammatory | Carrageenan-induced paw edema (rat) | ED₅₀ = 51 ± 0.7 µM/kg (at 3h)[1] |
| Compound 2i | Thiazoline derivative | Anti-inflammatory | Carrageenan-induced paw edema (rat) | 34.7% inhibition at 50 mg/kg[2] |
| Anticancer Analogues | ||||
| Compound 4d | Substituted phenyl | Anticancer | MTT Assay (A549 - Lung) | IC₅₀ = 1.81 µM[3] |
| MTT Assay (HeLa - Cervical) | IC₅₀ = 1.92 µM[3] | |||
| MTT Assay (MCF-7 - Breast) | IC₅₀ = 2.12 µM[3] | |||
| Compound 4k | Substituted phenyl | Anticancer | MTT Assay (A549 - Lung) | IC₅₀ = 2.11 µM[3] |
| MTT Assay (HeLa - Cervical) | IC₅₀ = 2.52 µM[3] | |||
| MTT Assay (MCF-7 - Breast) | IC₅₀ = 2.52 µM[3] | |||
| MTT Assay (DU-145 - Prostate) | IC₅₀ = 2.12 µM[3] | |||
| Compound 4s | Substituted phenyl | Anticancer | MTT Assay (A549 - Lung) | IC₅₀ = 1.95 µM[3] |
| MTT Assay (HeLa - Cervical) | IC₅₀ = 2.15 µM[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Acetic Acid-Induced Writhing Test (Analgesic Activity)
This widely used model assesses peripheral analgesic activity by inducing visceral pain.
-
Animals: Male Swiss mice (20-25 g).
-
Procedure:
-
Animals are divided into control, standard, and test groups.
-
The test compounds, standard drug (e.g., diclofenac sodium), or vehicle (control) are administered intraperitoneally (i.p.) or orally (p.o.).
-
After a set period (e.g., 30 minutes), a 0.6-1% solution of acetic acid is injected i.p. to induce writhing.
-
The number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a specific duration (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.
-
-
Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the control group. The dose that causes 50% inhibition (ID₅₀) is determined.
Carrageenan-Induced Paw Edema (Anti-inflammatory Activity)
This is a standard model for evaluating acute inflammation.
-
Animals: Male Wistar rats (150-200 g).
-
Procedure:
-
The initial paw volume of each rat is measured using a plethysmometer.
-
Test compounds, a standard drug (e.g., indomethacin), or vehicle are administered.
-
After a predetermined time (e.g., 30-60 minutes), 0.1 mL of a 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
-
Data Analysis: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups to the control group. The effective dose that causes 50% inhibition (ED₅₀) can be determined.
MTT Assay (Anticancer Activity)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Lines: Human cancer cell lines such as A549 (lung), HeLa (cervical), MCF-7 (breast), and DU-145 (prostate) are commonly used.[3][4]
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plate is incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The concentration of the compound that inhibits 50% of cell growth (IC₅₀) is determined.
Visualizations
General Synthetic Pathway
The following diagram illustrates a common synthetic route for preparing N-[4-(sulfamoyl)phenyl]acetamide analogues. The synthesis typically starts with the chlorosulfonation of acetanilide, followed by the reaction of the resulting sulfonyl chloride with a variety of primary or secondary amines to introduce diversity at the sulfonamide moiety.
Inflammatory Signaling Cascade
This diagram depicts a simplified signaling pathway involved in inflammation, a key target for many of the discussed analogues. The inhibition of pro-inflammatory cytokines like TNF-α is a common mechanism of action for anti-inflammatory drugs.
References
- 1. Synthesis of N-benzenesulfonamide-1H-pyrazoles bearing arylsulfonyl moiety: novel celecoxib analogs as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
Structure-Activity Relationship of N-[4-(propylsulfamoyl)phenyl]acetamide Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The N-[4-(sulfamoyl)phenyl]acetamide scaffold is a versatile chemical structure that has been explored for a variety of pharmacological activities. Modifications to this core structure have led to the development of compounds with activities ranging from metabolic glutamate receptor modulation to enzyme inhibition. This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-[4-(propylsulfamoyl)phenyl]acetamide and its analogs, focusing on their efficacy as metabotropic glutamate receptor 4 (mGlu4) positive allosteric modulators (PAMs) and urease inhibitors. Experimental data and detailed methodologies are presented to support the findings.
Comparative Analysis of Biological Activities
The N-[4-(sulfamoyl)phenyl]acetamide core has been successfully modified to target different biological entities. This section compares the SAR of two distinct classes of compounds derived from this scaffold: mGlu4 PAMs and urease inhibitors.
N-[4-(phenylsulfamoyl)phenyl]acetamide Analogs as mGlu4 Positive Allosteric Modulators
A series of 4-(phenylsulfamoyl)phenylacetamide compounds were identified as potent mGlu4 PAMs through a functional high-throughput screening (HTS)[1][2]. The initial hit, a 2-furyl amide, was optimized, leading to the discovery of highly potent analogs.
Key SAR Insights:
-
Amide Substitution: Replacement of the 2-furyl amide with a 2-pyridyl amide resulted in a significant 30-fold increase in potency[1].
-
Sulfonamide Moiety: Exploration of the sulfonamide portion of the molecule was a key focus of the SAR studies.
-
CNS Penetration: Despite high potency, many compounds in this series suffered from poor central nervous system (CNS) penetration, limiting their in vivo applications[1].
-
Metabolic Stability: In vitro pharmacokinetic (PK) studies revealed that most of the synthesized compounds were unstable in rat liver microsomes (RLM) and highly protein-bound[1]. Metabolite identification showed oxidation of both the internal phenyl ring and the pyridine ring[1].
Quantitative Data for mGlu4 PAMs:
| Compound | R Group (on sulfonamide) | EC50 (nM) |
| 4 | Phenyl | 5890 |
| 5 | 2-Pyridyl | 190 |
| 8a | Methyl | >20,000 |
| 8b | Ethyl | 11,200 |
| 8c | Propyl | 5,610 |
| 8d | Isopropyl | 6,340 |
| 8e | Cyclopropyl | 1,120 |
| 8f | Cyclobutyl | 416 |
| 8g | Cyclopentyl | 213 |
| 8h | Cyclohexyl | 259 |
| 8i | Phenyl | 190 |
| 8j | 2-Fluorophenyl | 104 |
| 8k | 3-Fluorophenyl | 118 |
| 8l | 4-Fluorophenyl | 121 |
| 8m | 2-Chlorophenyl | 114 |
| 8n | 3-Chlorophenyl | 112 |
| 11 (VU0364439) | 2-Pyridyl | 19.8 |
Data sourced from: Bioorganic & Medicinal Chemistry Letters, 2010, 20(17), 5175-5178.[1][2]
The discovery of VU0364439, with an EC50 of 19.8 nM, represents the most potent mGlu4 PAM reported to date from this series[1][2][3].
Acetamide-Sulfonamide Scaffolds as Urease Inhibitors
In a different therapeutic context, acetamide-sulfonamide conjugates have been investigated as urease inhibitors[4]. This research involved conjugating ibuprofen and flurbiprofen with various sulfa drugs.
Key SAR Insights:
-
Acetamide Linkage: Compounds with the acetamide group linked to phenyl-alkyl moieties generally exhibited better urease inhibition than those with a fluoro-substituted biphenyl group[4].
-
Sulfonamide Substitutions:
-
A thiazole-substituted sulfonamide coupled with ibuprofen showed the highest activity (IC50 = 9.95 ± 0.14 µM)[4].
-
Methyl-diazine and acetyl substitutions on the sulfonamide resulted in similar urease inhibition regardless of the group on the acetamide side[4].
-
Isoxazole and diazine substitutions on the sulfonamide side, when combined with a fluoro-substituted biphenyl group on the acetamide side, showed improved activity compared to the phenyl-alkyl group[4].
-
Quantitative Data for Urease Inhibitors:
| Compound | NSAID Conjugate | Sulfonamide Moiety | % Inhibition | IC50 (µM) |
| 6 | Ibuprofen | Thiazole | 90.6 | 9.95 ± 0.14 |
| 14 | Flurbiprofen | Thiazole | 60.4 | 63.42 ± 1.15 |
| 8 | Ibuprofen | Methyl-diazine | - | - |
| 10 | Ibuprofen | Acetyl | - | - |
| 16 | Flurbiprofen | Methyl-diazine | - | - |
| 18 | Flurbiprofen | Acetyl | - | - |
Data sourced from: Molecules, 2023, 28(14), 5423.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings.
Synthesis of 4-(Phenylsulfamoyl)phenylacetamide mGlu4 PAMs
The synthesis of the 4-(phenylsulfamoyl)phenylacetamide series was carried out in a three-step protocol[1]:
-
Sulfonamide Formation: Commercially available 4-nitrophenylsulfonyl chloride was reacted with an appropriate amine in pyridine and dichloromethane (DCM) to yield the corresponding sulfonamide (7).
-
Nitro Reduction: The nitro group of compound 7 was reduced to an aniline using hydrogen gas with a palladium on carbon (Pd/C) or Raney nickel (Ra-Ni) catalyst.
-
Acylation: The resulting aniline was then acylated with picolinyl chloride to afford the final compounds (8a-n).
Urease Inhibition Assay
The urease inhibitory activity of the acetamide-sulfonamide conjugates was determined using a previously described method[4]:
-
Reaction Mixture: A solution containing 25 µL of Jack bean urease enzyme, 55 µL of buffer (100 mM urea), and 5 µL of the test compound (dissolved in DMSO) was prepared.
-
Incubation: The mixture was incubated at 30 °C for 15 minutes.
-
Ammonia Detection: The production of ammonia was measured by indophenol method. 45 µL of phenol reagent (1% w/v phenol and 0.005% w/v sodium nitroprusside) and 70 µL of alkali reagent (0.5% w/v NaOH and 0.1% active chloride NaClO) were added to each well.
-
Absorbance Measurement: The absorbance was measured at 630 nm after 50 minutes using a microplate reader.
-
Inhibition Calculation: The percentage of inhibition was calculated using the formula: 100 - ((OD_testwell / OD_control) x 100). Thiourea was used as the standard inhibitor.
Visualizing the Structure-Activity Landscape
Diagrams are provided to illustrate the key concepts and workflows discussed.
Caption: SAR of N-[4-(phenylsulfamoyl)phenyl]acetamide as mGlu4 PAMs.
Caption: Experimental workflow for the urease inhibition assay.
References
- 1. Synthesis and SAR of novel, 4-(phenylsulfamoyl)phenylacetamide mGlu4 positive allosteric modulators (PAMs) identified by functional high-throughput screening (HTS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR of novel, 4-(phenylsulfamoyl)phenylacetamide mGlu4 positive allosteric modulators (PAMs) identified by functional high-throughput screening (HTS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
A Comparative Analysis of Novel Acetaminophen Analogs and Established Analgesics
For Immediate Release: A comprehensive guide for researchers, scientists, and drug development professionals.
This guide provides a detailed comparison of a novel class of non-hepatotoxic acetaminophen (ApAP) analogs, 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide, with established analgesics including the non-steroidal anti-inflammatory drug (NSAID) ibuprofen, the opioid morphine, and its parent compound, acetaminophen. This analysis is supported by experimental data and detailed methodologies to offer a clear perspective on the potential of these novel compounds in pain management.
Introduction to Novel 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide Analgesics
The widely used analgesic and antipyretic, acetaminophen, carries a risk of severe liver damage with overdose.[1] In the quest for safer alternatives, a new class of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide compounds has been synthesized. These analogs are designed to retain the analgesic and antipyretic properties of acetaminophen while mitigating the risk of hepatotoxicity.[2] Preclinical studies have shown that these novel chemical entities (NCEs) do not produce the toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI), which is responsible for acetaminophen-induced liver injury.[2][3]
Comparative Mechanism of Action
The analgesic effects of the novel compounds, alongside ibuprofen, morphine, and acetaminophen, are mediated through distinct signaling pathways.
2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide: While the precise mechanism is still under investigation, these compounds are designed as acetaminophen analogs and are presumed to share some of its central analgesic mechanisms, potentially involving the modulation of the endocannabinoid system and serotonergic pathways, without the metabolic pathway that leads to hepatotoxicity.[3][4]
Ibuprofen: As a traditional NSAID, ibuprofen's primary mechanism of action is the non-selective inhibition of cyclooxygenase enzymes, COX-1 and COX-2.[1][5] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[1][5][6]
Morphine: Morphine is a potent opioid agonist that exerts its analgesic effects by acting on opioid receptors (primarily μ-receptors) in the central nervous system.[7][8][9] This activation inhibits the transmission of pain signals from the periphery to the brain.[7][8]
Acetaminophen: The mechanism of acetaminophen is not fully understood but is thought to involve the inhibition of COX enzymes, possibly a variant of COX-1, within the central nervous system.[4] It is also metabolized in the brain to AM404, which can activate cannabinoid CB1 receptors and transient receptor potential vanilloid-1 (TRPV1) channels, contributing to its analgesic effect.[4] Another proposed mechanism involves the enhancement of the descending serotonergic inhibitory pathways.[4][10]
Data Presentation: Analgesic Efficacy
The following tables summarize the comparative analgesic efficacy of the novel compounds (represented by analogs 3b and 3r from a key study) and acetaminophen in preclinical models.[2]
| Compound | Writhing Test (ED₅₀ in µmol/kg) |
| Acetaminophen (ApAP) | 68.6 |
| Analog 3b | 45.2 |
| Analog 3r | 14.7 |
| Compound | Von Frey Assay (CFA inflammatory pain model) (ED₅₀ in µmol/kg) |
| Acetaminophen (ApAP) | 245.1 |
| Analog 3b | 197.5 |
| Analog 3r | 176.6 |
Experimental Protocols
Detailed methodologies for key in vivo analgesic assays are provided below.
Acetic Acid-Induced Writhing Test
This test is used to evaluate peripherally acting analgesics.
-
Animal Model: Male mice are typically used.
-
Procedure:
-
Animals are divided into control and test groups.
-
The test compounds, a vehicle control, or a standard drug (e.g., diclofenac sodium) are administered, usually intraperitoneally or orally.[11][12]
-
After a set absorption period (e.g., 30 minutes), a 0.6-1% solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).[11][13]
-
The number of writhes is counted for a specific duration (e.g., 10-20 minutes) following the acetic acid injection.[11][13]
-
-
Endpoint: A reduction in the number of writhes in the test group compared to the control group indicates analgesic activity. The percentage of inhibition is calculated.[14]
Hot Plate Test
This method assesses the response to thermal pain and is effective for centrally acting analgesics.[15][16]
-
Animal Model: Mice or rats are used.
-
Procedure:
-
The surface of the hot plate is maintained at a constant temperature (e.g., 55 ± 0.5°C).[17]
-
Animals are placed on the hot plate, and the latency to a pain response (e.g., licking of the paws or jumping) is recorded.[15][16]
-
A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.[18]
-
Measurements are taken before and at various time points after the administration of the test compound or control.
-
-
Endpoint: An increase in the latency to respond to the thermal stimulus indicates an analgesic effect.
Tail-Flick Test
Similar to the hot plate test, this method evaluates the response to a thermal stimulus and is suitable for centrally acting analgesics.[19]
-
Animal Model: Typically rats or mice.
-
Procedure:
-
Endpoint: An increase in the tail-flick latency suggests an analgesic effect.
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows.
Caption: Ibuprofen's mechanism of action.
References
- 1. news-medical.net [news-medical.net]
- 2. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Paracetamol (acetaminophen): A familiar drug with an unexplained mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. Ibuprofen - Wikipedia [en.wikipedia.org]
- 7. Morphine - about, usage, side effects and alternatives | healthdirect [healthdirect.gov.au]
- 8. Opioids - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 9. news-medical.net [news-medical.net]
- 10. google.com [google.com]
- 11. 2.11. Analgesic Activity Test Using Acetic Acid-Induced Writhing Test [bio-protocol.org]
- 12. saspublishers.com [saspublishers.com]
- 13. rjptsimlab.com [rjptsimlab.com]
- 14. youtube.com [youtube.com]
- 15. Hot plate test - Wikipedia [en.wikipedia.org]
- 16. Hot plate test [panlab.com]
- 17. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 18. maze.conductscience.com [maze.conductscience.com]
- 19. Tail flick test - Wikipedia [en.wikipedia.org]
- 20. taylorandfrancis.com [taylorandfrancis.com]
A Comparative Guide to the In Vitro and In Vivo Activity of Acetamide and Sulfonamide Derivatives
Summary of Preclinical Activity
Acetamide and sulfonamide derivatives have been explored for a wide range of therapeutic applications, demonstrating diverse biological activities in both laboratory-based (in vitro) and whole-organism (in vivo) studies. These compounds are frequently investigated for their potential as analgesic, anti-inflammatory, anticancer, and antimicrobial agents. The following sections detail the common experimental findings and methodologies used to assess their efficacy and mechanisms of action.
Quantitative Data Comparison
The table below summarizes typical quantitative data obtained from in vitro and in vivo studies of acetamide and sulfonamide derivatives, drawing on examples from the broader class of compounds.
| Parameter | In Vitro Activity | In Vivo Activity | Compound Class Example |
| Potency (IC50/EC50) | Typically in the nanomolar (nM) to micromolar (µM) range for enzyme inhibition or cellular effects. | Effective dose (ED50) can range from mg/kg to hundreds of mg/kg depending on the model and route of administration. | Phenylacetamide derivatives have shown IC50 values in the µM range against cancer cell lines like PC3 and MCF-7[1][2]. |
| Efficacy | Can demonstrate significant inhibition of target enzymes (e.g., >90%) or high levels of cytotoxicity against cancer cells. | May produce measurable therapeutic effects, such as tumor growth inhibition, reduction in inflammatory markers, or pain relief. | Analogs of acetaminophen have demonstrated analgesia and antipyresis in mouse models[3][4]. |
| Toxicity | Cytotoxicity is assessed against various cell lines, including healthy and cancerous cells, to determine a therapeutic window. | Acute and chronic toxicity studies in animal models assess parameters like organ damage (e.g., hepatotoxicity) and overall health[3][5]. | Novel acetaminophen analogs were shown to lack the hepatotoxicity of the parent compound in mice[3][4][5]. |
| Mechanism of Action | Elucidated through enzyme assays, receptor binding studies, and analysis of cellular signaling pathways. | Confirmed through analysis of biomarkers, histological examination of tissues, and observation of physiological responses in animal models. | Some acetamide derivatives are shown to induce apoptosis in cancer cells[6]. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are examples of protocols commonly employed in the evaluation of acetamide and sulfonamide derivatives.
In Vitro: MTS Assay for Cytotoxicity
The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays.
-
Cell Plating: Cancer cell lines (e.g., PC3, MCF-7) are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., from 0.1 µM to 100 µM) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTS Reagent Addition: After incubation, the MTS reagent is added to each well.
-
Incubation and Measurement: The plates are incubated for a further 1-4 hours to allow for the conversion of the MTS tetrazolium compound to a colored formazan product by metabolically active cells.
-
Data Analysis: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a plate reader. The results are used to calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[2]
In Vivo: Animal Model for Analgesia
Animal models are essential for evaluating the analgesic properties of novel compounds.
-
Animal Acclimatization: Male or female mice are acclimatized to the laboratory conditions for a week before the experiment.
-
Induction of Pain/Inflammation: A pain or inflammatory response is induced, for example, by injecting a substance like formalin or carrageenan into the paw.
-
Compound Administration: The test compound is administered to the animals, typically via oral gavage or intraperitoneal injection, at various doses. A control group receives the vehicle.
-
Behavioral Assessment: Pain-related behaviors, such as paw licking, flinching, or withdrawal latency from a thermal stimulus, are observed and quantified at different time points after compound administration.
-
Data Analysis: The data is analyzed to determine the dose-dependent analgesic effect of the compound compared to the control group.
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs can aid in their understanding. The following diagrams illustrate a hypothetical signaling pathway and a typical drug discovery workflow for an acetamide derivative.
References
- 1. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cvlc-uni.primo.exlibrisgroup.com [cvlc-uni.primo.exlibrisgroup.com]
- 4. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition [mdpi.com]
Assessing the Selectivity of N-[4-(propylsulfamoyl)phenyl]acetamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
N-[4-(propylsulfamoyl)phenyl]acetamide belongs to the sulfonamide class of compounds, a versatile scaffold known for a wide range of biological activities. While direct experimental data on the selectivity of this specific molecule is not extensively available in the public domain, its structural features suggest potential inhibitory activity against well-established sulfonamide targets. This guide provides a comparative assessment of its likely selectivity profile against two major enzyme families: Carbonic Anhydrases (CAs) and Ureases. The information is compiled from studies on structurally related compounds and established inhibitors, offering a framework for experimental investigation.
Potential Target Families and Mechanism of Action
Sulfonamides are recognized inhibitors of various enzymes, primarily due to the ability of the sulfonamide moiety (—SO₂NH₂) to bind to zinc metalloenzymes or mimic natural substrates.
-
Carbonic Anhydrases (CAs): These ubiquitous zinc-containing enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] They are involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and as diuretics.[2][3] Sulfonamides are classic inhibitors of CAs.[4]
-
Ureases: These nickel-containing metalloenzymes catalyze the hydrolysis of urea to ammonia and carbon dioxide.[5] Urease activity is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, making urease inhibitors a target for anti-ulcer and antibacterial therapies.[6]
-
Dihydropteroate Synthase (DHPS): This enzyme is crucial for folate synthesis in bacteria.[7][8] Sulfonamides act as competitive inhibitors of DHPS, which is the basis of their antibacterial activity.[9][10]
This guide will focus on the potential selectivity of this compound against Carbonic Anhydrases and Ureases, for which a broader set of comparative data on related sulfonamides is available.
Selectivity Against Carbonic Anhydrase Isoforms
Humans express 15 different carbonic anhydrase isoforms, and achieving selective inhibition is a key goal in drug development to minimize off-target effects.[11] The following table summarizes the inhibitory activity (IC₅₀ or Kᵢ values) of various sulfonamides against different human CA (hCA) isoforms, providing a benchmark for assessing the potential selectivity of this compound.
Table 1: Inhibitory Activity of Representative Sulfonamides and Clinically Used Drugs against Human Carbonic Anhydrase Isoforms.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Selectivity Profile | Reference |
| Clinically Used Inhibitors | ||||||
| Acetazolamide (AAZ) | 250 | 12.1 | 25.7 | - | Potent hCA II inhibitor | [11][12] |
| Dorzolamide | - | - | - | - | Selective inhibitor of CA-II | [13] |
| Brinzolamide | - | - | - | - | Potent inhibitor of hCA II | [14] |
| Representative Sulfonamides | ||||||
| EMAC10101d | - | 8.1 | - | - | Potent and selective towards hCA II | [15] |
| 2-(4-Benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide | - | - | - | - | Higher affinity for hCA VII over hCA II | [16] |
| Compound 7h | - | - | 1.2 | - | Most effective inhibitor of hCA IX | [17] |
| Compound 7b | - | - | - | 4.3 | Most effective inhibitor of hCA XII | [17] |
Note: A lower Kᵢ value indicates stronger inhibition.
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
The following is a generalized protocol for determining the inhibitory potency of a compound against various CA isoforms using a stopped-flow CO₂ hydrase assay.[14]
Objective: To determine the IC₅₀ or Kᵢ value of this compound for different human carbonic anhydrase isoforms.
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Buffer solution (e.g., 10 mM HEPES, pH 7.5)[14]
-
CO₂-saturated water
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of the purified CA isoforms and the test compound.
-
Assay Mixture: In the stopped-flow instrument, rapidly mix the enzyme solution with the inhibitor solution at various concentrations.
-
Reaction Initiation: Initiate the reaction by mixing the enzyme-inhibitor solution with CO₂-saturated water.
-
Data Acquisition: Monitor the change in absorbance over time, which reflects the rate of CO₂ hydration. The initial velocity of the reaction is determined from the first 5-10% of the reaction.[12]
-
Data Analysis: Plot the initial reaction velocities against the inhibitor concentrations. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can be calculated by fitting the data to a suitable dose-response curve. The Kᵢ value can be determined using the Cheng-Prusoff equation.[14]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Carbonic Anhydrase Inhibition Pathway.
Caption: Carbonic Anhydrase Assay Workflow.
Selectivity Against Urease
Several studies have explored sulfonamide derivatives as urease inhibitors. The following table presents the inhibitory activity (IC₅₀ values) of representative sulfonamides and a standard urease inhibitor.
Table 2: Inhibitory Activity of Representative Sulfonamides and a Standard Inhibitor against Jack Bean Urease.
| Compound | Urease IC₅₀ (µM) | Reference |
| Standard Inhibitor | ||
| Thiourea | 21.25 ± 0.15 | [18] |
| Acetohydroxamic acid | - | [19] |
| Representative Sulfonamides | ||
| N-(4-{[(4-methoxyphenethyl)-(substituted)amino]sulfonyl}phenyl)acetamides (Compound 5F) | 0.0171 ± 0.0070 | [20] |
| Cefadroxil | 21.35 ± 0.64 | [18] |
| Levofloxacin | 7.24 ± 0.29 | [18] |
Note: A lower IC₅₀ value indicates stronger inhibition.
Experimental Protocol: In Vitro Urease Inhibition Assay
The following is a generalized protocol for determining the urease inhibitory activity of a compound based on the Berthelot method.[21]
Objective: To determine the IC₅₀ value of this compound against urease.
Materials:
-
Jack bean urease
-
Test compound (this compound) dissolved in a suitable solvent (e.g., methanol)
-
Urea solution (e.g., 50 mM in HEPES buffer, pH 7.5)[21]
-
Phenol reagent (e.g., 10.0 g/L phenol and 50 mg/L sodium nitroprusside)[21]
-
Alkali reagent (e.g., 5 g/L sodium hydroxide and 8.4 mL/L sodium hypochlorite)[21]
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Assay Preparation: In a 96-well plate, add the urease enzyme solution and the test compound at various concentrations.
-
Pre-incubation: Incubate the mixture at 37 °C for a specified time (e.g., 30 minutes).[21]
-
Reaction Initiation: Add the urea solution to each well to start the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at 37 °C for a defined period (e.g., 30 minutes).[21]
-
Color Development: Add the phenol and alkali reagents to each well to stop the reaction and develop a color proportional to the amount of ammonia produced.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 625 nm).[21]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. The IC₅₀ value can be determined by plotting the percentage of inhibition against the inhibitor concentrations and fitting the data to a dose-response curve.
Urease Action and Experimental Workflow Diagrams
Caption: Urease Inhibition Pathway.
Caption: Urease Inhibition Assay Workflow.
Conclusion
While the precise selectivity profile of this compound remains to be experimentally determined, its chemical structure strongly suggests potential activity against carbonic anhydrases and ureases. To rigorously assess its selectivity, it is imperative to screen the compound against a panel of human carbonic anhydrase isoforms and a representative urease. The comparative data and detailed experimental protocols provided in this guide offer a robust starting point for such investigations. By comparing its inhibitory potency against these targets with that of established drugs, researchers can elucidate its therapeutic potential and selectivity, guiding further drug development efforts.
References
- 1. drugs.com [drugs.com]
- 2. Topical carbonic anhydrase inhibitors and glaucoma in 2021: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. N-Acylsulfonamides strongly inhibit human carbonic anhydrase isoenzymes I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A minireview on what we have learned about urease inhibitors of agricultural interest since mid-2000s - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deciphering the competitive inhibition of dihydropteroate synthase by 8 marcaptoguanine analogs: enhanced potency in phenylsulfonyl fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. New Dihydrothiazole Benzensulfonamides: Looking for Selectivity toward Carbonic Anhydrase Isoforms I, II, IX, and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The crystal structures of 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide in complex with human carbonic anhydrase II and VII provide insights into selective CA inhibitor development - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. 2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives as novel inhibitors of cancer-associated carbonic anhydrase isoforms IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. 3.3. Urease Inhibition Assay [bio-protocol.org]
- 20. Synthesis, Antioxidant and In-Silico Studies of Potent Urease Inhibitors: N-(4-{[(4-Methoxyphenethyl)-(substituted)amino]sulfonyl}phenyl)acetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 4.4. Urease Activity Inhibition and Kinetic Characterization [bio-protocol.org]
Benchmarking N-sulfamoylphenyl Acetamide Derivatives: A Comparative Analysis Against Carbonic Anhydrase Standards
Disclaimer: Extensive literature searches did not yield specific benchmark studies for the compound N-[4-(propylsulfamoyl)phenyl]acetamide . The following guide provides a comparative analysis of closely related N-(4-sulfamoylphenyl)acetamide derivatives, which have been evaluated as inhibitors of carbonic anhydrases. This information is presented to offer insights into the potential activity and evaluation of this class of compounds.
This guide is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships of sulfamoylphenyl acetamide derivatives.
I. Comparative Efficacy of N-(4-sulfamoylphenyl)acetamide Analogs as Carbonic Anhydrase Inhibitors
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.[2][3] Acetazolamide is a well-established carbonic anhydrase inhibitor used as a standard for comparison.
The following table summarizes the inhibitory activity (Ki, in nM) of various N-(4-sulfamoylphenyl)acetamide derivatives against different human carbonic anhydrase (hCA) isoforms. These derivatives share the core N-(4-sulfamoylphenyl)acetamide scaffold but differ in the substituent on the acetamide nitrogen or the sulfamoyl group.
| Compound ID | Derivative Structure | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |
| Standard | Acetazolamide | - | - | 25 | 5.7 | [3] |
| 7b | 2-(4-hydroxypiperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide | - | - | - | 4.3 | [4] |
| 7h | 2-(4-fluoropiperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide | - | - | 1.2 | - | [4] |
| 1 | 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide | - | 43.2 | - | 8.9 | [5] |
| 3a | 2-(phenylthio)-N-(4-sulfamoylphenyl)acetamide | 202.6 | - | - | - | [6] |
| 7a | 2-(phenylseleno)-N-(4-sulfamoylphenyl)acetamide | - | - | - | - | [6] |
II. Signaling Pathway: Carbonic Anhydrase Inhibition
The primary mechanism of action for the benchmarked N-(4-sulfamoylphenyl)acetamide derivatives is the inhibition of carbonic anhydrase. The diagram below illustrates the catalytic reaction of carbonic anhydrase and its inhibition.
III. Experimental Protocols
The following is a representative protocol for a carbonic anhydrase inhibition assay, based on commonly used methods.[7][8]
Objective: To determine the inhibitory potency (Ki) of a test compound against a specific carbonic anhydrase isoform.
Materials:
-
Purified human carbonic anhydrase (hCA) isoform (e.g., hCA I, II, IX, or XII)
-
Test compound (e.g., N-(4-sulfamoylphenyl)acetamide derivative) dissolved in a suitable solvent (e.g., DMSO)
-
Reference inhibitor (e.g., Acetazolamide)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4)
-
Substrate solution (CO2-saturated water)
-
pH indicator (e.g., phenol red)
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare a stock solution of the purified hCA isoform in the assay buffer.
-
Prepare serial dilutions of the test compound and the reference inhibitor in the assay buffer.
-
-
Assay Performance:
-
The CA-catalyzed CO2 hydration activity is measured using a stopped-flow instrument.
-
The assay solution consists of the assay buffer, pH indicator, and the respective CA isoform.
-
The enzyme and inhibitor solutions are pre-incubated for a specified time (e.g., 15 minutes) at room temperature to allow for the formation of the enzyme-inhibitor complex.
-
The reaction is initiated by rapidly mixing the enzyme/inhibitor solution with the CO2-saturated water.
-
The change in absorbance of the pH indicator is monitored over time at its maximum absorbance wavelength (e.g., 557 nm for phenol red). This change is due to the pH shift resulting from the formation of bicarbonate and a proton.
-
-
Data Analysis:
-
The initial rates of the enzymatic reaction are determined from the linear phase of the absorbance change.
-
Inhibition constants (Ki) are calculated by fitting the initial rate data at different inhibitor concentrations to the Michaelis-Menten equation for competitive inhibition or other appropriate models using non-linear least-squares regression analysis.
-
This guide provides a framework for understanding and evaluating the performance of N-(4-sulfamoylphenyl)acetamide derivatives as potential carbonic anhydrase inhibitors. Further experimental studies on the specific compound this compound are required to definitively determine its biological activity and benchmark its performance against established standards.
References
- 1. Carbonic Anhydrases: A Superfamily of Ubiquitous Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. Intracellular Carbonic Anhydrase Activity Sensitizes Cancer Cell pH Signaling to Dynamic Changes in CO2 Partial Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives as novel inhibitors of cancer-associated carbonic anhydrase isoforms IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iris.cnr.it [iris.cnr.it]
- 6. apexbt.com [apexbt.com]
- 7. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Safe Disposal of N-[4-(propylsulfamoyl)phenyl]acetamide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive overview of the recommended disposal procedures for N-[4-(propylsulfamoyl)phenyl]acetamide, a compound often used in research and development.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on general principles for the disposal of similar chemical compounds and information available in SDSs for analogous substances. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is crucial to be aware of its potential hazards. While specific data for this compound is limited, related acetamide and sulfonamide compounds may cause skin, eye, and respiratory irritation. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Recommended PPE:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory | In cases of dust or aerosol generation, a NIOSH-approved respirator with an appropriate particulate filter should be used in a well-ventilated area or under a fume hood. |
II. Spill and Contamination Management
In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.
-
Containment: For solid spills, carefully sweep or scoop the material to avoid creating dust. Place the collected material into a clearly labeled, sealed container for hazardous waste.
-
Decontamination: Clean the spill area with an appropriate solvent or detergent, followed by a thorough water rinse. All cleaning materials must also be disposed of as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.
III. Disposal Procedures
The primary and most critical step in the disposal of this compound is to treat it as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.
Step-by-Step Disposal Guidance:
-
Waste Segregation: Unused or waste this compound should be collected in a dedicated, properly labeled hazardous waste container. The container must be compatible with the chemical and securely sealed.
-
Labeling: The waste container must be clearly labeled with the full chemical name, "this compound," and any known hazard symbols.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and certified chemical waste disposal company.[1][2] Your institution's EHS department will have established procedures and approved vendors for this purpose.
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. The cleaned container can then be disposed of according to institutional guidelines, which may include recycling or disposal as non-hazardous waste.
IV. Regulatory Compliance
Disposal of chemical waste is strictly regulated. Chemical waste generators are responsible for ensuring that waste is characterized, stored, and disposed of in compliance with all applicable regulations.[3] This includes regulations from the Environmental Protection Agency (EPA) at the federal level, as well as state and local authorities.
Visual Guidance: Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling N-[4-(propylsulfamoyl)phenyl]acetamide
This guide provides crucial safety and logistical information for the handling and disposal of N-[4-(propylsulfamoyl)phenyl]acetamide, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risks.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific PPE | Standard/Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended) | ASTM D6319, EN 374 | Prevents skin contact. Double-gloving provides extra protection, especially during compounding and disposal.[8][9] |
| Eye and Face Protection | Safety goggles and a face shield | ANSI Z87.1, EN 166 | Protects against splashes, dust, and flying particles.[1][10] |
| Body Protection | Disposable, low-permeability lab coat or gown with long sleeves and tight-fitting cuffs | --- | Prevents contamination of personal clothing. Gowns should close in the back.[9][11] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) or as determined by a risk assessment | 29 CFR 1910.134, EN 149 | Required when handling the powder outside of a ventilated enclosure to prevent inhalation of airborne particles.[1] |
| Foot Protection | Closed-toe shoes | --- | Standard laboratory practice to protect against spills and falling objects.[12] |
Operational Plan: Safe Handling and Weighing
Handling this compound safely requires adherence to standard laboratory practices for potent compounds. The following protocol outlines the steps for weighing and preparing solutions.
Experimental Protocol: Weighing and Solubilization
-
Preparation:
-
Weighing (Tare Method):
-
Place a labeled, closed container on the analytical balance and tare it.[7]
-
Move the tared container to the fume hood.
-
Carefully add the powdered this compound to the container. To minimize dust, avoid pouring directly from the main stock bottle; use a spatula.[6]
-
Close the container and move it back to the balance to record the weight.[7]
-
Repeat as necessary to obtain the desired amount.
-
-
Solubilization:
-
Return the container with the weighed powder to the fume hood.
-
Add the desired solvent to the container.
-
Securely cap the container and mix by vortexing or sonicating until the solid is fully dissolved.
-
-
Decontamination and Cleanup:
Diagram: Weighing and Handling Workflow
Figure 1: Workflow for Safe Weighing and Handling
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Table 2: Chemical Waste Disposal Plan
| Waste Type | Container | Labeling | Disposal Procedure |
| Solid Waste (unused compound, contaminated weigh boats, etc.) | Labeled, sealed, and puncture-resistant container | "Hazardous Waste," "Solid Chemical Waste," and the full chemical name | Store in a designated satellite accumulation area. Do not mix with other waste streams.[14] |
| Liquid Waste (solutions of the compound) | Labeled, sealed, and chemically compatible container | "Hazardous Waste," "Liquid Chemical Waste," the full chemical name, and the solvent(s) used | Store in a designated satellite accumulation area, ensuring segregation from incompatible waste. |
| Contaminated Sharps (needles, etc.) | Puncture-proof sharps container | "Sharps Waste" | Follow institutional guidelines for sharps disposal. |
| Contaminated PPE (gloves, gowns, etc.) | Labeled, sealed plastic bag or container | "Hazardous Waste," "Contaminated PPE" | Place in a designated container for hazardous waste disposal.[9] |
All waste must be disposed of through the institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations.[14]
Diagram: Waste Segregation and Disposal Logic
Figure 2: Waste Segregation and Disposal Pathways
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.se [fishersci.se]
- 4. N4-Acetylsulfanilamide | C8H10N2O3S | CID 8482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. safety.duke.edu [safety.duke.edu]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 10. pharmastate.academy [pharmastate.academy]
- 11. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 12. gz-supplies.com [gz-supplies.com]
- 13. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
